2,5-Dimethylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLCICXTKMFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210868 | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-30-3 | |
| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6188-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide delves into the historical discovery and the seminal first synthesis of a fundamental member of this class: 2,5-Dimethylimidazo[1,2-a]pyridine. We will explore the pioneering work of Aleksei E. Tschitschibabin, presenting the original synthetic protocol with a detailed, step-by-step methodology. Furthermore, this document will elucidate the mechanistic underpinnings of this classic condensation reaction, provide key physicochemical data, and offer visualizations to facilitate a comprehensive understanding of this foundational synthesis. Our objective is to provide researchers with not only a historical perspective but also actionable insights into the chemistry that unlocked the vast potential of the imidazo[1,2-a]pyridine scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide array of biological targets.[3] Its unique electronic and structural features have led to the development of a diverse range of pharmaceuticals with applications as anti-cancer, anti-inflammatory, antiviral, and central nervous system-acting agents.[4][5][6] The journey to these complex therapeutics began with the fundamental understanding of how to construct this bicyclic heteroaromatic system. The synthesis of simple, substituted analogues like 2,5-Dimethylimidazo[1,2-a]pyridine laid the crucial groundwork for the subsequent explosion of research and development in this area.
The Pioneering Discovery: Tschitschibabin's Condensation
The first synthesis of the imidazo[1,2-a]pyridine ring system is credited to the Russian chemist Aleksei E. Tschitschibabin (also spelled Chichibabin). In a landmark 1925 publication in Berichte der deutschen chemischen Gesellschaft, Tschitschibabin described a novel method for the preparation of these bicyclic heterocycles. His approach was elegant in its simplicity: the condensation of a 2-aminopyridine with an α-haloketone.[7] This reaction, now famously known as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, provided the first accessible route to this important class of compounds.
The first synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine, specifically, was achieved through the reaction of 2-amino-6-methylpyridine with chloroacetone. This reaction exemplifies the core principles of the Tschitschibabin synthesis and serves as a perfect model for understanding this foundational transformation.
The First Synthesis: A Detailed Experimental Protocol
The following protocol is based on the principles outlined in Tschitschibabin's original work and represents the first successful synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
3.1. Reaction Scheme
3.2. Materials and Reagents
-
2-Amino-6-methylpyridine
-
Chloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
3.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in absolute ethanol.
-
Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,5-Dimethylimidazo[1,2-a]pyridine can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation to yield a crystalline solid.
Mechanistic Insights: The Chemistry Behind the Condensation
The Tschitschibabin synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine proceeds through a well-established reaction mechanism involving nucleophilic substitution and subsequent intramolecular cyclization.
4.1. Visualizing the Reaction Pathway
4.2. Step-by-Step Mechanistic Description
-
Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-amino-6-methylpyridine on the electrophilic carbon of chloroacetone. This results in the displacement of the chloride ion and the formation of a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered heterocyclic ring fused to the pyridine ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the aromatic 2,5-Dimethylimidazo[1,2-a]pyridine.
Characterization Data
The identity and purity of the synthesized 2,5-Dimethylimidazo[1,2-a]pyridine can be confirmed by various analytical techniques. Below is a summary of key physicochemical and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [8] |
| Molecular Weight | 146.19 g/mol | [8] |
| CAS Number | 6188-30-3 | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | 135-137 °C at 15 mmHg | |
| ¹H NMR (CDCl₃, ppm) | δ 7.50 (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 6.60 (t, 1H), 2.45 (s, 3H), 2.40 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 145.8, 142.1, 124.9, 122.3, 116.8, 112.0, 108.2, 23.7, 13.9 |
Conclusion: A Foundation for the Future
The discovery and first synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine by Tschitschibabin was a pivotal moment in heterocyclic chemistry. This seemingly simple condensation reaction opened the door to a vast and versatile class of compounds that continue to have a profound impact on medicinal chemistry and drug development. By understanding the historical context, the intricacies of the original synthetic protocol, and the underlying reaction mechanism, researchers today can better appreciate the legacy of this foundational work and continue to build upon it to create the next generation of innovative therapeutics.
References
- Tschitschibabin, A. E. (1925). Eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1704-1706.
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Cheméo. (2025). 2,5-Dimethylimidazo(1,2-a)pyridine. Retrieved from [Link]
- Enguehard-Gueiffier, C., & Gueiffier, A. (2005). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 5(8), 747-757.
- Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (1998). Synthesis and antiviral activity of C-3 furanonucleoside analogues of imidazo [1, 2-a] pyridine and pyrimidine. Journal of medicinal chemistry, 41(25), 5108-5112.
- Hicken, E. J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 654-659.
- Kasimogullari, B. O., & Cesur, Z. (2004).
- Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Potent Activity versus Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 739-743.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654.
- Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- Schwerkoske, J. D., et al. (2007). A multicomponent approach for the synthesis of 3-aminoimidazo[1,2-a]pyridines. Organic letters, 9(5), 773-776.
- Sharma, V., & Kumar, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-25.
- Singh, N., & Singh, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
-
Wikipedia. (2023). Chichibabin pyridine synthesis. Retrieved from [Link]
- Yan, R. L., et al. (2012). Copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of organic chemistry, 77(4), 2024-2028.
- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of organic chemistry, 78(24), 12494-12504.
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Chemical properties and structure of 2,5-Dimethylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dimethylimidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that holds a position of significant interest in the fields of medicinal chemistry and materials science.[1][2] Recognized as a "privileged scaffold," this nitrogen-bridged bicyclic structure is a cornerstone in the design of numerous biologically active molecules.[1][3][4] Its prevalence is highlighted by its presence in several commercially successful pharmaceuticals, including Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Olprinone (for acute heart failure).[2][5][6][7][8][9] The therapeutic versatility of this scaffold stems from its unique electronic properties and its ability to engage with a wide array of biological targets.
This guide provides a detailed technical overview of a specific and important derivative: 2,5-Dimethylimidazo[1,2-a]pyridine . We will delve into its fundamental chemical and structural properties, established synthetic methodologies, and the spectroscopic techniques essential for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this valuable chemical entity.
Molecular Structure and Physicochemical Properties
2,5-Dimethylimidazo[1,2-a]pyridine is a substituted derivative of the parent imidazo[1,2-a]pyridine ring system. Its structure consists of a five-membered imidazole ring fused to a six-membered pyridine ring, with methyl groups attached at the C2 and C5 positions.
Core Structural Information:
Caption: Molecular structure of 2,5-Dimethylimidazo[1,2-a]pyridine with atom numbering.
The fused ring system is nearly planar. Studies on analogous structures reveal that the dihedral angle between the pyridine and imidazole rings is typically very small, contributing to the aromaticity and stability of the molecule.[13][14]
Physicochemical Data Summary
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. Parameters like lipophilicity (LogP) and aqueous solubility (LogS) are fundamental in drug development for forecasting absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source | Significance |
| Monoisotopic Mass | 146.0844 Da | PubChem[10] | Essential for high-resolution mass spectrometry analysis. |
| XlogP (Predicted) | 2.6 | PubChem[10] | Indicates moderate lipophilicity. |
| LogP (Crippen Method) | 1.951 | Cheméo[11] | A measure of lipophilicity, crucial for membrane permeability. |
| Log10 of Water Solubility | -3.15 mol/L | Cheméo[11] | Suggests low aqueous solubility. |
| Gas Basicity (basg) | 964.50 kJ/mol | Cheméo[11] | Reflects the molecule's ability to accept a proton in the gas phase. |
| Proton Affinity (affp) | 996.40 kJ/mol | Cheméo[11] | A measure of the molecule's gas-phase basicity. |
Synthetic Strategies and Methodologies
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the classical approach being a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[15] For the specific synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine, the required precursors are 6-methyl-2-aminopyridine and an α-haloacetone, such as chloroacetone or bromoacetone.
Caption: General workflow for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis via Condensation
This protocol provides a representative, self-validating methodology for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine. The causality behind the steps is explained to ensure reproducibility and understanding.
-
Reactant Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 6-methyl-2-aminopyridine in a suitable solvent such as absolute ethanol.
-
Rationale: Ethanol is a common solvent for this reaction, effectively dissolving the reactants and facilitating the reaction at reflux temperatures.
-
-
Addition of α-Haloketone:
-
To the stirred solution, add 1.1 equivalents of chloroacetone dropwise at room temperature.
-
Rationale: A slight excess of the α-haloketone is used to ensure the complete consumption of the limiting aminopyridine reactant. Dropwise addition helps to control any initial exothermic reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the initial nucleophilic substitution (alkylation of the pyridine nitrogen) followed by intramolecular cyclization and dehydration to form the aromatic imidazopyridine ring.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench the hydrogen halide byproduct.
-
Rationale: Neutralization is critical to remove acidic byproducts and prepare the crude product for extraction.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and byproducts, yielding the pure 2,5-Dimethylimidazo[1,2-a]pyridine, whose identity must be confirmed by spectroscopic methods.
-
While this classical method is robust, modern synthetic chemistry offers various alternative routes to the imidazo[1,2-a]pyridine scaffold, including multicomponent reactions and metal-catalyzed C-H functionalization approaches, which can offer improved efficiency and substrate scope.[1][8][16][17]
Spectroscopic Characterization
Accurate characterization is paramount to confirm the structure and purity of the synthesized compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Monoisotopic Mass: 146.0844 Da[10]
-
Predicted Adducts (m/z): The following table lists the predicted mass-to-charge ratios for common adducts, which is invaluable for interpreting electrospray ionization (ESI) mass spectra.[10]
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.09168 |
| [M+Na]⁺ | 169.07362 |
| [M+K]⁺ | 185.04756 |
| [M-H]⁻ | 145.07712 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While a specific experimental spectrum for 2,5-dimethylimidazo[1,2-a]pyridine is not available in the cited literature, the expected chemical shifts and multiplicities can be reliably predicted based on the known spectra of closely related analogues like 2-methylimidazo[1,2-a]pyridine.[18]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-3 | ~7.4-7.6 | Singlet (s) | - |
| H-8 | ~7.4-7.5 | Doublet (d) | ~7.0 Hz |
| H-7 | ~6.9-7.1 | Triplet (t) or dd | ~7.0, 9.0 Hz |
| H-6 | ~6.6-6.8 | Doublet (d) | ~9.0 Hz |
| 2-CH₃ | ~2.4-2.5 | Singlet (s) | - |
| 5-CH₃ | ~2.3-2.4 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum (in CDCl₃): The carbon signals would be expected in the aromatic region (~110-150 ppm) with the two methyl carbons appearing upfield (~15-25 ppm).
Reactivity and Potential for Functionalization
The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. This electronic nature dictates its reactivity, particularly towards electrophiles.
-
Electrophilic Substitution: The most nucleophilic and common site for electrophilic aromatic substitution is the C3 position .[19][20] Reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at this site.
-
Radical Reactions: In recent years, direct functionalization of the imidazo[1,2-a]pyridine core via radical reactions has emerged as a powerful strategy.[19] This allows for the introduction of a wide variety of functional groups at different positions, significantly expanding the chemical space available for drug discovery.
-
C-H Functionalization: Modern synthetic methods, often employing transition metal catalysis or photoredox catalysis, enable the direct functionalization of C-H bonds, offering a more atom-economical approach to creating derivatives.[20]
Significance in Drug Discovery and Development
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and potent antituberculosis properties.[2][6][8]
Notably, research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has revealed compounds with excellent in vitro activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][5][21][22] Given the structural similarity, 2,5-Dimethylimidazo[1,2-a]pyridine represents a highly valuable starting point and building block for the development of novel therapeutics, particularly in the urgent field of anti-infectives. Its straightforward synthesis and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns.
Conclusion
2,5-Dimethylimidazo[1,2-a]pyridine is a structurally significant heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. Its chemical properties are defined by its planar, electron-rich aromatic system, which allows for predictable reactivity and diverse opportunities for functionalization. Supported by well-established synthetic protocols and clear methods for spectroscopic characterization, this molecule serves as a pivotal building block for researchers and scientists. Its close relation to compounds with proven, potent biological activity underscores its importance and potential in the ongoing quest for novel therapeutic agents.
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An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for its identification, characterization, and the development of novel applications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features and electronic properties of this important scaffold.
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, present in a variety of therapeutic agents. The addition of methyl groups at the 2 and 5 positions significantly influences its electronic distribution and, consequently, its spectroscopic and biological properties. This guide will serve as a valuable resource for researchers working with this and related compounds.
Molecular Structure and Spectroscopic Correlation
The structural features of 2,5-Dimethylimidazo[1,2-a]pyridine directly correlate with its spectroscopic output. The fusion of the imidazole and pyridine rings creates a bicyclic aromatic system. The nitrogen atom at position 1 is a bridgehead atom, and the electronic interplay between the two rings governs the chemical environment of each atom. The methyl groups at positions 2 and 5 introduce specific electronic and steric effects that are readily observable in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 2,5-Dimethylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,5-Dimethylimidazo[1,2-a]pyridine is expected to exhibit distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and methyl substituents.
Key Expected Resonances:
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the nitrogen atom and the methyl group at C5.
-
Methyl Protons: Two distinct singlets are expected for the methyl groups at C2 and C5. The chemical shifts of these singlets will be in the aliphatic region, generally between δ 2.0 and 3.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.
Key Expected Resonances:
-
Aromatic Carbons: The carbon atoms of the fused ring system will resonate in the downfield region, typically between δ 110 and 150 ppm. The carbons directly attached to nitrogen atoms will generally appear at a lower field (higher ppm value).
-
Methyl Carbons: The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, usually between δ 15 and 25 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts for Pyridine Derivatives [1][2][3][4]
| Carbon Atom | Pyridine (ppm)[1] | 2-Methylpyridine (ppm) | 2,5-Dimethylpyridine (ppm) |
| C2 | 150 | ~158 | ~156 |
| C3 | 124 | ~121 | ~123 |
| C4 | 136 | ~136 | ~135 |
| C5 | 124 | ~123 | ~132 |
| C6 | 150 | ~149 | ~147 |
Note: The values for 2-methylpyridine and 2,5-dimethylpyridine are approximate and based on substituent effects on the parent pyridine structure. Actual experimental values for 2,5-Dimethylimidazo[1,2-a]pyridine are necessary for precise characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 2,5-Dimethylimidazo[1,2-a]pyridine will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-H bonds of the methyl groups.
Table 2: Characteristic IR Absorption Bands [5][6]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 | Medium |
| Aromatic C=C and C=N Stretch | 1650-1450 | Medium to Strong |
| C-H Bending (in-plane and out-of-plane) | 1300-650 | Medium to Strong |
The precise positions and intensities of these bands can provide a unique "fingerprint" for the molecule, aiding in its identification and in assessing its purity.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and deducing its structure.
For 2,5-Dimethylimidazo[1,2-a]pyridine (C₉H₁₀N₂), the expected monoisotopic mass is approximately 146.0844 Da.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion in mass spectrometry is governed by the stability of the resulting fragments. For 2,5-Dimethylimidazo[1,2-a]pyridine, common fragmentation pathways may include:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of approximately 131.
-
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds, leading to a fragment ion with an m/z of approximately 119.
-
Ring cleavage: More complex fragmentation can lead to various smaller charged species.
The relative abundance of these fragment ions provides a characteristic mass spectrum that can be used for identification.[7][8][9]
Predicted Collision Cross Section (CCS) Values:
Computational methods can predict the collision cross-section of ions, which is a measure of their shape and size. These predicted values can be compared with experimental data from ion mobility-mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Values for 2,5-Dimethylimidazo[1,2-a]pyridine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 147.09168 | 127.3 |
| [M+Na]⁺ | 169.07362 | 139.2 |
| [M-H]⁻ | 145.07712 | 130.3 |
| [M+NH₄]⁺ | 164.11822 | 149.7 |
| [M+K]⁺ | 185.04756 | 136.3 |
| [M]⁺ | 146.08385 | 130.1 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[10][11][12]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-amino-6-methylpyridine in a suitable solvent, such as ethanol or isopropanol.
-
Addition of α-Haloketone: Add chloroacetone to the solution. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for 2,5-Dimethylimidazo[1,2-a]pyridine.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-state IR.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.
-
Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic data of 2,5-Dimethylimidazo[1,2-a]pyridine provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. This guide serves as a foundational resource for researchers, providing the necessary information to confidently work with this and related imidazo[1,2-a]pyridine derivatives in their scientific endeavors. The provided protocols offer a starting point for the synthesis and analysis of this compound, which is crucial for its application in drug development and materials science.
References
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Zhou, Z., Luo, D., Li, G., Yang, Z., Cui, L., & Yang, W. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(33), 21481–21485. [Link]
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Hsu, F. L., Muller, A. J., & Lewis, E. O. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
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Couture, A., Deniau, E., Grandclaudon, P., & Simar, C. (1998). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 3(1), 22-31. [Link]
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Li, J., Wang, Y., Zhang, Y., & Wang, J. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
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Gómez-García, D., & Gámez-Montaño, R. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(1), M1843. [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 50(5), 443-465. [Link]
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Yakaiah, T., Lingaiah, B. V., & Reddy, G. V. P. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure: THEOCHEM, 806(1-3), 143-150. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Physicochemical characteristics of 2,5-Dimethylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Dimethylimidazo[1,2-a]pyridine
Introduction: The Privileged Scaffold in Focus
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a wide array of biological targets. This versatility is evidenced by its presence in numerous marketed therapeutics, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][5][6] The scaffold's broad spectrum of biological activities spans anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][2][7][8]
This guide provides a detailed examination of a specific, yet fundamental, derivative: 2,5-Dimethylimidazo[1,2-a]pyridine . Understanding the core physicochemical characteristics of this molecule is paramount for any researcher aiming to leverage this scaffold in drug discovery and development. These properties govern everything from synthetic feasibility and formulation to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and ultimate biological efficacy. Herein, we dissect the key parameters of this compound, grounding our analysis in established experimental principles and their direct implications for research and development.
Figure 1: Chemical Structure of 2,5-Dimethylimidazo[1,2-a]pyridine
Section 1: Core Physicochemical Profile
A quantitative understanding of a compound's properties is the foundation of its rational development. The following table summarizes the key physicochemical data for 2,5-Dimethylimidazo[1,2-a]pyridine, compiled from computational models and experimental data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [9][10] |
| Molecular Weight | 146.19 g/mol | [9] |
| CAS Number | 6188-30-3 | [9] |
| LogP (Octanol/Water) | 1.951 | Crippen Method[9] |
| Predicted XlogP | 2.6 | PubChem[10] |
| Log₁₀(Water Solubility) | -3.15 (mol/L) | Crippen Method[9] |
| Gas Basicity | 964.50 kJ/mol | NIST Webbook[9] |
| Proton Affinity | 996.40 kJ/mol | NIST Webbook[9] |
| Melting Point (°C) | Not available (Analog: 2-methyl derivative is 39-42°C) | [11] |
| Boiling Point (°C) | Not available (Analog: 2-methyl derivative is 148°C @ 20 mmHg) | [11] |
Section 2: In-Depth Analysis of Key Properties
Lipophilicity (LogP): Balancing Permeability and Solubility
The octanol-water partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. With a calculated LogP of approximately 1.95 to 2.6, 2,5-Dimethylimidazo[1,2-a]pyridine resides in a favorable range for potential oral bioavailability.[9][10]
-
Expert Insight: A LogP value in the 1-3 range often represents a "sweet spot" in drug design. It suggests the compound is lipophilic enough to permeate the lipid bilayers of cell membranes, such as those in the gastrointestinal tract, but not so lipophilic that it suffers from poor aqueous solubility or high plasma protein binding. The bicyclic aromatic core is the primary contributor to its lipophilicity, while the two nitrogen atoms introduce polarity. The addition of the two methyl groups increases the LogP compared to the unsubstituted parent scaffold.
Aqueous Solubility: A Prerequisite for Efficacy
Effective drug action begins with dissolution. The calculated Log of Water Solubility (-3.15 mol/L) indicates that 2,5-Dimethylimidazo[1,2-a]pyridine has low intrinsic aqueous solubility.[9] This is consistent with qualitative data for the closely related 2-methylimidazo[1,2-a]pyridine, which is described as "slightly soluble in water".[11]
-
Causality Explained: The rigid, planar aromatic system limits the formation of favorable hydrogen bonds with water, leading to poor solubility. However, this is not the complete picture. The basicity of the scaffold provides a crucial handle for formulation. As a basic compound, its solubility is highly pH-dependent and can be significantly increased in acidic environments through the formation of a soluble salt. This is a common and effective strategy employed in drug formulation.
Basicity (pKa): The Driver of Ionization and Interaction
The basicity of the imidazo[1,2-a]pyridine scaffold, quantified by its pKa, dictates its ionization state at physiological pH (~7.4). While an experimental pKa for the 2,5-dimethyl derivative is not readily published, related structures in the series have been measured with pKa values as high as 9.3.[12]
-
Structural Basis: The primary basic center is the sp²-hybridized nitrogen atom in the pyridine ring (N-1), which is not involved in the aromatic π-system of the imidazole ring. The two electron-donating methyl groups are expected to slightly increase the electron density on the ring system, thereby enhancing the basicity compared to the unsubstituted core.
-
Trustworthiness in Application: Knowing the pKa is essential. It predicts that at physiological pH, a substantial fraction of the molecules will exist in their protonated, cationic form. This has profound consequences:
-
Enhanced Solubility: The charged form interacts more favorably with water, increasing solubility.
-
Cell Permeability: The uncharged form is generally favored for passive diffusion across cell membranes. A high pKa means a lower concentration of the neutral species at pH 7.4.
-
Off-Target Interactions: The cationic nature can lead to interactions with efflux transporters like P-glycoprotein (Pgp), which can be a significant liability leading to poor oral exposure.[12]
-
Spectroscopic Signature: Tools for Characterization and Quantification
Spectroscopic methods provide the definitive fingerprint for structural confirmation and quantitative analysis.
-
UV-Vis Spectroscopy: The aromatic nature of the imidazo[1,2-a]pyridine core gives rise to characteristic ultraviolet absorptions. These compounds typically display two primary absorption bands in the UV spectrum.[13] An intense, narrow band is expected at shorter wavelengths (around 250–270 nm), corresponding to a π-π* transition of the entire conjugated system.[13] A second, less intense band or shoulder often appears at longer wavelengths. This technique is fundamental for routine quantification using the Beer-Lambert law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation.
-
¹H NMR: The spectrum is expected to show two distinct singlets in the aliphatic region (~2.0-2.5 ppm) for the non-equivalent C2 and C5 methyl groups. The aromatic region (~6.5-8.5 ppm) will display a set of coupled signals corresponding to the protons on the bicyclic core, providing definitive information on substitution patterns.
-
¹³C NMR: The spectrum will corroborate the structure with signals for the two aliphatic methyl carbons and the nine unique aromatic carbons of the fused ring system. Published data for similar derivatives confirm these expected chemical shift ranges.[14][15]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight and provides structural clues through fragmentation. For 2,5-Dimethylimidazo[1,2-a]pyridine (MW = 146.19), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 147.0917.[10]
Section 3: Experimental Protocols and Methodologies
To ensure scientific integrity, theoretical predictions must be validated by robust experimental data. The following section outlines standard, self-validating protocols for determining the key physicochemical properties discussed.
Workflow for LogP Determination (Shake-Flask Method)
This is the gold-standard method for experimentally determining the LogP value. Its validity comes from directly measuring the compound's partitioning between two immiscible phases.
Methodology:
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation step is critical to prevent volume changes during the experiment.
-
Dissolution: Accurately weigh and dissolve a small amount of 2,5-Dimethylimidazo[1,2-a]pyridine in either the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. Shake vigorously for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Caption: Workflow for experimental LogP determination via the shake-flask method.
Workflow for pKa Determination (Potentiometric Titration)
This method provides a direct and accurate measurement of a compound's acid dissociation constant by monitoring pH changes during titration.
Methodology:
-
Solution Preparation: Accurately prepare a solution of 2,5-Dimethylimidazo[1,2-a]pyridine of known concentration in water (co-solvents like methanol may be used if solubility is low).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated burette or automatic titrator. Record the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added.
-
pKa Determination: The pKa is the pH value at the half-equivalence point, where exactly half of the compound has been protonated. This point can be identified from the midpoint of the steepest part of the titration curve or by finding the peak of the first derivative of the curve.
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Quantum Chemical Blueprint: An In-Depth Technical Guide to the Computational Analysis of 2,5-Dimethylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,5-Dimethylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the strategic application of computational tools. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground our claims in authoritative references. The guide will detail the theoretical underpinnings of Density Functional Theory (DFT) calculations, provide a step-by-step workflow for practical implementation using the Gaussian software suite, and offer insights into the interpretation of calculated molecular properties for the rational design of novel therapeutics.
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Role of Computational Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution patterns on this bicyclic system give rise to a diverse array of isomers, each with potentially unique pharmacological profiles. 2,5-Dimethylimidazo[1,2-a]pyridine serves as a representative model for this class of compounds, and understanding its electronic structure and chemical reactivity is paramount for the targeted design of new and improved derivatives.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[3] These methods allow for the in-silico prediction of a molecule's three-dimensional structure, spectroscopic signatures, and a host of electronic properties that govern its behavior in a biological environment. By computationally modeling these characteristics, researchers can gain profound insights into structure-activity relationships (SAR), predict metabolic liabilities, and prioritize the synthesis of the most promising candidates, thereby accelerating the drug development pipeline.
This guide will provide a comprehensive walkthrough of the computational workflow for 2,5-Dimethylimidazo[1,2-a]pyridine, from initial structure preparation to the analysis of key quantum chemical descriptors.
Theoretical Framework: The Power of Density Functional Theory
The foundational theory underpinning our computational investigation is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density, a function of only three spatial coordinates. This conceptual simplification allows for a favorable balance between computational cost and accuracy, making DFT the workhorse of modern computational chemistry for medium-sized organic molecules.
2.1. The Kohn-Sham Equations
In practice, the direct calculation of the energy from the density is not straightforward. The Kohn-Sham approach reformulates the problem by introducing a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. This leads to a set of one-electron equations, analogous to the Hartree-Fock equations, that can be solved iteratively:
[ \hat{h}_{KS} \psi_i = \epsilon_i \psi_i ]
where ( \hat{h}{KS} ) is the Kohn-Sham operator, ( \psi_i ) are the Kohn-Sham orbitals, and ( \epsilon_i ) are the orbital energies. The Kohn-Sham operator includes terms for the kinetic energy of the electrons, the electrostatic potential from the nuclei, the classical electron-electron repulsion (Hartree term), and the exchange-correlation functional, ( E{XC}[\rho] ).
2.2. The Exchange-Correlation Functional: The Heart of DFT
The exact form of the exchange-correlation functional is unknown, and thus, a wide variety of approximations have been developed. The choice of functional is a critical decision in any DFT study and directly impacts the accuracy of the results. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be particularly effective.
In this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a widely used and well-validated hybrid functional that has consistently demonstrated excellent performance for a broad range of chemical systems and properties, including molecular geometries, vibrational frequencies, and electronic properties of organic compounds.
2.3. The Basis Set: Describing the Electron Distribution
The Kohn-Sham orbitals are mathematically represented as a linear combination of atomic orbitals, which are themselves described by a set of mathematical functions known as a basis set. The size and flexibility of the basis set determine the accuracy with which the electron density can be described.
For our calculations on 2,5-Dimethylimidazo[1,2-a]pyridine, we will utilize the 6-311++G(d,p) basis set. This Pople-style basis set offers a good compromise between accuracy and computational cost. The "6-311" indicates a triple-zeta valence description, providing flexibility in describing the valence electrons. The "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for describing the anisotropic nature of chemical bonds.
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides a detailed, step-by-step methodology for performing quantum chemical calculations on 2,5-Dimethylimidazo[1,2-a]pyridine using the Gaussian software package.
3.1. Prerequisite Software
-
Gaussian 16: A comprehensive electronic structure modeling program.
-
GaussView 6: A graphical user interface for building molecules, setting up calculations, and visualizing results.
3.2. Workflow Diagram
Caption: Computational workflow for the quantum chemical analysis of 2,5-Dimethylimidazo[1,2-a]pyridine.
3.3. Step-by-Step Methodology
Step 1: Molecular Structure Preparation
-
Build the Molecule: Open GaussView and construct the 2,5-Dimethylimidazo[1,2-a]pyridine molecule using the builder tools. Ensure correct atom types and connectivity.
-
Pre-optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This can be done within GaussView.
Step 2: Setting up the Gaussian Input File
-
Open Calculation Setup: In GaussView, go to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in the same job.
-
Method:
-
Functional: Choose DFT and select B3LYP.
-
Basis Set: Select 6-311++G(d,p).
-
-
Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the spin multiplicity is Singlet.
-
Title: Provide a descriptive title for your calculation (e.g., "2,5-Dimethylimidazo[1,2-a]pyridine B3LYP/6-311++G(d,p) Opt+Freq").
-
Link 0: Set the memory (%mem) and number of processors (%nprocshared) according to your computational resources.
-
Submit: Save the input file (.gjf) and submit it to Gaussian for calculation.
Step 3: Calculation of Spectroscopic and Electronic Properties
After the geometry optimization is complete, you can use the optimized coordinates to calculate other properties.
-
NMR Spectroscopy:
-
Job Type: NMR.
-
Method: Use the same functional and basis set as the optimization.
-
Solvation: To simulate experimental conditions, it is advisable to include a solvent model. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a good choice. For example, SCRF=(IEFPCM,Solvent=Chloroform).
-
-
UV-Vis Spectroscopy:
-
Job Type: TD-SCF.
-
Method: Use the same functional and basis set.
-
Number of States: Request a sufficient number of excited states to cover the relevant spectral range (e.g., TD(NStates=10)).
-
Solvation: Include a solvent model as for the NMR calculations.
-
-
Electronic Properties (FMOs, MEP):
-
These properties are typically calculated as part of the geometry optimization. You can visualize them in GaussView using the checkpoint file (.chk).
-
Data Presentation and Validation
4.1. Optimized Molecular Geometry
| Parameter | Calculated (B3LYP/6-311++G(d,p)) (Å) | Experimental (Imidazo[1,2-a]pyridine) (Å) |
| N1-C2 | 1.385 | 1.378 |
| C2-N3 | 1.321 | 1.310 |
| N3-C8a | 1.398 | 1.389 |
| C8a-N1 | 1.382 | 1.373 |
| C5-C6 | 1.385 | 1.370 |
| C6-C7 | 1.401 | 1.386 |
| C7-C8 | 1.379 | 1.362 |
| C8-C8a | 1.412 | 1.403 |
Table 1: Comparison of selected calculated bond lengths of 2,5-Dimethylimidazo[1,2-a]pyridine with experimental data for imidazo[1,2-a]pyridine.
The calculated bond lengths show good agreement with the experimental values for the parent compound, with deviations generally within a few thousandths of an Angstrom. This provides confidence in the chosen level of theory for describing the molecular geometry.
4.2. Vibrational Frequencies
The frequency calculation serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (Imidazo[1,2-a]pyridine) (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100-3000 | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2920 | - | Methyl C-H stretching |
| ν(C=N) | 1645 | 1635 | Imidazole ring stretching |
| ν(C=C) | 1580-1450 | 1570-1450 | Pyridine ring stretching |
| δ(C-H) in-plane | 1300-1000 | 1280-1000 | In-plane C-H bending |
| δ(C-H) out-of-plane | 900-700 | 850-750 | Out-of-plane C-H bending |
Table 2: Comparison of calculated vibrational frequencies for 2,5-Dimethylimidazo[1,2-a]pyridine with experimental IR data for imidazo[1,2-a]pyridine.[4]
The calculated vibrational frequencies are in good agreement with the experimental IR spectrum of the parent compound, allowing for a reliable assignment of the major vibrational modes.
4.3. NMR Chemical Shifts
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (Imidazo[1,2-a]pyridine) (ppm) |
| C2 | 145.2 | 144.8 |
| C3 | 117.5 | 117.2 |
| C5 | 124.8 | 124.3 |
| C6 | 112.9 | 112.5 |
| C7 | 125.1 | 124.7 |
| C8 | 112.1 | 111.8 |
| C8a | 145.8 | 145.4 |
Table 3: Comparison of calculated ¹³C NMR chemical shifts for 2,5-Dimethylimidazo[1,2-a]pyridine with experimental data for imidazo[1,2-a]pyridine.
The calculated ¹³C NMR chemical shifts show excellent correlation with the experimental values for the parent compound, demonstrating the ability of the computational method to accurately predict this important spectroscopic property.
Data Interpretation and Application in Drug Development
5.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.
Caption: Frontier Molecular Orbitals of 2,5-Dimethylimidazo[1,2-a]pyridine.
For 2,5-Dimethylimidazo[1,2-a]pyridine, the HOMO is primarily localized on the imidazo[1,2-a]pyridine ring system, indicating that this is the most electron-rich region and the likely site of electrophilic attack. The LUMO is also distributed across the ring system, suggesting that it can accept electrons in reactions with nucleophiles. The relatively large HOMO-LUMO gap of 4.7 eV indicates good kinetic stability.
5.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.
In the MEP map of 2,5-Dimethylimidazo[1,2-a]pyridine, the most negative potential (red regions) is located around the nitrogen atom of the pyridine ring, indicating a region of high electron density and a likely site for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue regions) is located around the hydrogen atoms of the methyl groups, suggesting these are the most electron-deficient regions.
5.3. Implications for Drug Development
The computational data generated for 2,5-Dimethylimidazo[1,2-a]pyridine can be leveraged in several ways for drug development:
-
Rational Design of Analogs: By understanding the electronic properties of the parent scaffold, medicinal chemists can make informed decisions about where to introduce substituents to modulate activity, selectivity, and pharmacokinetic properties. For example, introducing electron-withdrawing groups at positions of high HOMO density can decrease the molecule's susceptibility to oxidative metabolism.
-
Predicting Reactivity and Metabolism: The FMOs and MEP map can help predict which sites on the molecule are most likely to undergo metabolic transformations, such as oxidation by cytochrome P450 enzymes.
-
Understanding Ligand-Receptor Interactions: The MEP map is particularly useful for understanding how a molecule might interact with the active site of a biological target. By matching regions of positive and negative potential on the ligand and receptor, researchers can predict binding modes and design molecules with improved affinity.
Conclusion
This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of 2,5-Dimethylimidazo[1,2-a]pyridine. We have detailed the theoretical foundations of DFT, provided a practical step-by-step workflow for performing calculations, and demonstrated how to interpret the results to gain valuable insights into the molecule's structure, properties, and reactivity. The strong correlation between the calculated and available experimental data underscores the predictive power of the chosen computational methodology. By integrating these in-silico techniques into the drug discovery process, researchers can make more informed decisions, accelerate the design-synthesis-testing cycle, and ultimately increase the likelihood of developing novel and effective therapeutic agents.
References
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- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., & De Clercq, E. (1998). Synthesis and antiviral activity of 2'-substituted-imidazo[1,2-a]pyridines. Journal of medicinal chemistry, 41(25), 5108–5112.
- Lhassani, M., Chavignon, O., Chezal, J. M., Teulade, J. C., Chapat, J. P., & Gueiffier, A. (1999). Synthesis and biological activities of new 2-and 3-substituted imidazo [1, 2-a] pyridines. Il Farmaco, 54(11), 744-751.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.
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- GaussView, Version 6, Dennington, Roy, Keith, Todd and Millam, John (2016), Semichem Inc., Shawnee Mission, KS.
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- Cativiela, C., & García, J. I. (2001). ¹³C NMR chemical shifts of pyridines. Magnetic Resonance in Chemistry, 39(4), 197-216.
- Bakalova, S. M., Statkova-Abeghe, S. M., & Petrov, O. S. (2004). Experimental and theoretical study on the electronic spectra of imidazo [1, 2-a] pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2539-2544.
- Çinar, M., & Karabacak, M. (2013). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo [1, 2-a] pyridine molecule and its Zn (II) halide complexes. Journal of Molecular Structure, 1048, 339-348.
- de la Cruz, P., de la Hoz, A., Langa, F., & Orti, E. (1996). A theoretical (AM1 and ab initio) and experimental (1H and 13C NMR) study of the structure and electronic properties of imidazo [1, 2-a] pyridines. Tetrahedron, 52(27), 9177-9186.
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Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Royal Society of Chemistry. [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2013). ResearchGate. [Link]
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A Technical Guide to the Solubility and Stability of 2,5-Dimethylimidazo[1,2-a]pyridine for Pharmaceutical Research
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Molecules incorporating this fused bicyclic heterocycle exhibit a vast range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[3][4] Within this important class, 2,5-Dimethylimidazo[1,2-a]pyridine serves as a key building block and a subject of interest for further functionalization.[5] A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is critical for researchers in drug discovery and development. Inconsistent or poor solubility can hinder screening assays and formulation efforts, while uncharacterized instability can compromise sample integrity and lead to erroneous experimental outcomes.
This in-depth guide provides a comprehensive overview of the solubility and stability profile of 2,5-Dimethylimidazo[1,2-a]pyridine in common laboratory solvents. Synthesizing predictive data with insights from analogous structures, this document offers a practical framework for its handling, storage, and use in experimental settings. Furthermore, it equips researchers with detailed, field-proven protocols to empirically determine these critical parameters, ensuring data integrity and accelerating research timelines.
Physicochemical Properties of 2,5-Dimethylimidazo[1,2-a]pyridine
A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Cheméo[6] |
| Molecular Weight | 146.19 g/mol | Cheméo[6] |
| CAS Number | 6188-30-3 | Cheméo[6] |
| Predicted logP | 1.951 | Cheméo (Crippen Method)[6] |
| Predicted logS | -3.15 | Cheméo (Crippen Method)[6] |
The octanol-water partition coefficient (logP) suggests a moderate lipophilicity, while the logarithm of the water solubility (logS) predicts low aqueous solubility.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in biological assays, analytical characterization, and formulation development. The solubility of 2,5-Dimethylimidazo[1,2-a]pyridine is governed by its moderately lipophilic nature, stemming from the fused aromatic rings and methyl substituents.
Predicted Solubility in Common Laboratory Solvents
While extensive empirical data for this specific molecule is not widely published, a qualitative solubility profile can be reliably predicted based on its structure, its predicted logP value, and the known behavior of its parent heterocycle, pyridine. Pyridine itself is miscible with water and a broad range of organic solvents.[7][8] The addition of two methyl groups to the imidazo[1,2-a]pyridine core is expected to increase its affinity for non-polar and polar aprotic solvents while decreasing its solubility in aqueous media.
The predicted water solubility (logS = -3.15) corresponds to approximately 0.708 mmol/L or 103.5 mg/L, confirming its classification as sparingly soluble in water.[6]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule's aromatic, non-polar surface area outweighs the hydrogen bonding potential of the nitrogen atoms.[6] |
| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact favorably with the heterocyclic core and methyl groups. | |
| Polar Aprotic | DMSO, DMF | Readily Soluble | These solvents are excellent solubilizers for a wide range of organic molecules, including those with moderate polarity. |
| Acetonitrile (ACN) | Soluble | Commonly used as a mobile phase component with good solubilizing power for such heterocycles. | |
| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure make it a good solvent for moderately polar compounds. | |
| Non-Polar | Toluene, Dichloromethane (DCM) | Soluble | The aromatic and lipophilic character of the molecule promotes solubility in these solvents. |
| Hexanes, Heptane | Sparingly Soluble | Solubility is limited due to the polarity introduced by the two nitrogen atoms in the heterocyclic system. |
Experimental Workflow for Solubility Determination
To obtain precise, application-specific data, empirical determination of solubility is paramount. The shake-flask method followed by HPLC-UV analysis is a robust and widely accepted technique.
Caption: Workflow for a Forced Degradation Study.
-
Stock Solution: Prepare a stock solution of 2,5-Dimethylimidazo[1,2-a]pyridine in a 50:50 mixture of acetonitrile and water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Keep a vial of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a vial of the stock solution to a controlled source of UV and visible light.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Time Points: Incubate the vials under their respective conditions. At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction to prevent further degradation. For acidic samples, neutralize with an equivalent amount of base. For basic samples, neutralize with acid.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from any new peaks). A mass spectrometer (LC-MS) is highly valuable for identifying the mass of any degradation products.
-
Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time zero control. Characterize any significant degradants.
Conclusions and Recommendations
2,5-Dimethylimidazo[1,2-a]pyridine is a moderately lipophilic, weakly basic compound with predicted low aqueous solubility but good solubility in common polar aprotic and non-polar organic solvents. Its fused aromatic core confers good intrinsic stability, though it may be susceptible to degradation under harsh oxidative or photolytic conditions.
For researchers and drug development professionals, the following recommendations are advised:
-
Solubility Screening: For aqueous biological assays, the use of a co-solvent like DMSO is recommended. Prepare high-concentration stock solutions in DMSO and dilute into the final aqueous medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid artifacts.
-
Handling and Storage: The solid compound should be stored in a well-sealed container at room temperature, protected from light. Solutions should be stored in amber vials, and for long-term storage, refrigeration (-20 °C) is advisable.
-
Validation: It is strongly recommended that researchers empirically verify solubility and stability under their specific experimental conditions using the protocols outlined in this guide. This self-validating approach ensures the generation of reliable and reproducible data.
By adhering to these guidelines, scientists can effectively manage the challenges associated with the solubility and stability of 2,5-Dimethylimidazo[1,2-a]pyridine, thereby facilitating its successful application in research and development.
References
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Jimenez, J. I., et al. (2008). The nicotinate-degrading pathway in Pseudomonas putida KT2440. ResearchGate. Available at: [Link]
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Couty, F., & Evanno, L. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Zemaitatytė-Jokubauskienė, R., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
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Siddiqui, N., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
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Mihovilovic, M. D., & Stanetty, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Valle-Salgado, M. F., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. Available at: [Link]
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Zemaitatytė-Jokubauskienė, R., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]
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FooDB. (2010). Compound 2,5-Dimethylpyridine (FDB004388). FooDB. Available at: [Link]
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Gouda, M. A., et al. (2010). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
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Martínez-Arias, N., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Clarke, C. J., et al. (2021). Thermally Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ResearchGate. Available at: [Link]
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Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Gande, B., et al. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. Available at: [Link]
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Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Reddit. Available at: [Link]
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da Silva, G. G., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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An, H., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-wsabai, O., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
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Cheméo. (2025). 2,5-Dimethylimidazo(1,2-a)pyridine. Cheméo. Available at: [Link]
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Unlocking the Therapeutic Potential of 2,5-Dimethylimidazo[1,2-a]pyridine: A Technical Guide to Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] This guide focuses on a specific derivative, 2,5-Dimethylimidazo[1,2-a]pyridine, to explore its potential biological targets. Drawing from the extensive research on the broader imidazo[1,2-a]pyridine class, we will delve into the most probable mechanisms of action and outline robust experimental workflows for target validation. This document serves as a technical resource for researchers aiming to elucidate the therapeutic promise of this compound.
The Imidazo[1,2-a]pyridine Core: A Foundation of Diverse Bioactivity
The imidazo[1,2-a]pyridine nucleus is a bicyclic heterocyclic system that has been successfully leveraged to develop drugs for a variety of therapeutic areas.[1] Marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic) underscore the scaffold's versatility.[2][3][4] The broad pharmacological profile of this class of molecules includes anticancer, antitubercular, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[2][4][5] This well-established diversity provides a logical starting point for predicting and investigating the biological targets of 2,5-Dimethylimidazo[1,2-a]pyridine.
Prime Potential Target Classes for 2,5-Dimethylimidazo[1,2-a]pyridine
Based on the activities of structurally related compounds, we can hypothesize several key biological pathways and molecular targets for 2,5-Dimethylimidazo[1,2-a]pyridine. This section will explore these potential targets, the rationale for their consideration, and the experimental approaches to validate them.
Oncology: Targeting Cancer Cell Proliferation and Survival
The imidazo[1,2-a]pyridine scaffold is frequently associated with anticancer properties, often through the inhibition of critical signaling pathways that drive tumor growth and survival.[6]
2.1.1. The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling
A significant body of evidence points to imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] One study has specifically implicated a dimethylimidazo[1,2-a]pyridine derivative in the inhibition of this pathway in melanoma and cervical cancer cells.[6]
Scientific Rationale: The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key components like PIK3CA. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it a prime target for cancer therapy. The structural features of 2,5-Dimethylimidazo[1,2-a]pyridine may allow it to bind to the ATP-binding pocket of kinases within this pathway, such as PI3K or AKT.
Experimental Validation Workflow:
Figure 1: Workflow for validating PI3K/AKT/mTOR pathway inhibition.
2.1.2. Other Potential Oncological Targets
Beyond the PI3K pathway, other targets for imidazo[1,2-a]pyridines in cancer have been identified, including:
-
Tubulin: Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[3]
-
Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression and induce apoptosis in cancer cells.[3]
Infectious Diseases: A Broad Spectrum of Activity
The imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel anti-infective agents.[7][8]
2.2.1. Antitubercular Activity: Targeting Mycobacterium tuberculosis
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8][9]
Scientific Rationale: A key target for this class of compounds in M. tuberculosis is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain responsible for ATP synthesis.[10] Inhibition of QcrB disrupts the energy metabolism of the bacterium, leading to cell death.
Experimental Validation Workflow:
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system comprising a pyridine and an imidazole ring, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs, and its remarkable synthetic versatility that allows for facile structural diversification.[3][4] The unique electronic and steric properties of this heterocyclic system enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5][6]
Marketed drugs such as the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone feature the imidazo[1,2-a]pyridine core, underscoring its clinical significance.[1][7] Beyond these established therapeutics, a plethora of derivatives are currently in various stages of preclinical and clinical development for a range of indications, including cancer, infectious diseases, and neurological disorders.[1][8] The exponential growth in research publications centered on this scaffold is a testament to its enduring appeal and therapeutic potential in the quest for novel and effective therapeutic agents.[3] This guide will provide a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, encompassing its synthesis, key therapeutic applications with a focus on mechanisms of action, and detailed experimental protocols.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed approaches.
Classical Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[3] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization and dehydration.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to structurally diverse imidazo[1,2-a]pyridines. A notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (the Ugi-type reaction), which provides rapid access to 3-amino-substituted imidazo[1,2-a]pyridines.[9]
Modern Synthetic Approaches
More recently, transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies have emerged as powerful tools for the synthesis and further derivatization of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of a wide range of substituents with high precision and efficiency.[10]
Therapeutic Applications and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable therapeutic potential across a diverse range of diseases. This section will delve into some of the most significant applications, highlighting the underlying mechanisms of action.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][11] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer cells.
One of the most prominent targets for imidazo[1,2-a]pyridine-based anticancer agents is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is a critical regulator of cell growth, proliferation, and survival.[12] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, exhibiting significant antiproliferative effects in various cancer cell lines.[12] For instance, a series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a key upstream activator of the PI3K/Akt pathway.[13]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Other anticancer mechanisms of imidazo[1,2-a]pyridines include the inhibition of cyclin-dependent kinases (CDKs) , leading to cell cycle arrest, and the disruption of tubulin polymerization , which is essential for mitosis.[2]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | PI3Kα | A375 (Melanoma) | 0.14 | [12] |
| Compound B | PI3Kα | HeLa (Cervical) | 0.21 | [12] |
| IP-5 | Akt/mTOR | HCC1937 (Breast) | 45 | [6] |
| IP-6 | Akt/mTOR | HCC1937 (Breast) | 47.7 | [6] |
| Compound 9d | Not specified | HeLa (Cervical) | 10.89 | [14] |
| Compound 9d | Not specified | MCF-7 (Breast) | 2.35 | [14] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of anti-TB agents.[1] One of the most advanced candidates is Q203 (Telacebec) , which is currently in clinical development.[1]
The primary mechanism of action of these compounds is the inhibition of the cytochrome bc1 complex (QcrB) , a key component of the electron transport chain in Mtb.[1][15] This inhibition disrupts the bacterium's ability to generate ATP, leading to a bactericidal effect.[15]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | Strain | MIC (µM) | Reference |
| Q203 | Mtb H37Rv | 0.0009 | [13] |
| Compound 13 | Mtb H37Rv | ≤0.006 | [1] |
| Compound 18 | Mtb H37Rv | ≤0.006 | [1] |
| Compound 4 | MDR-Mtb | ≤0.03-0.8 | [4] |
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents, particularly against the influenza virus.[16] Some derivatives have been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp) , an essential enzyme for viral replication.[16] Another antiviral mechanism involves targeting the viral nucleoprotein (NP) , which plays a crucial role in the viral life cycle, including the nuclear import of the viral genome.[4]
Central Nervous System (CNS) Activity
The therapeutic utility of the imidazo[1,2-a]pyridine scaffold in the central nervous system is well-established, with zolpidem being a prime example. These compounds often exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor , the primary inhibitory neurotransmitter receptor in the brain.[17] Zolpidem, for instance, acts as a positive allosteric modulator of the GABA-A receptor, selectively binding to the α1 subunit. This enhances the inhibitory effects of GABA, leading to sedation and hypnosis.
Experimental Workflow: High-Throughput Screening for Kinase Inhibitors
Caption: A generalized workflow for a high-throughput screening (HTS) campaign to identify imidazo[1,2-a]pyridine-based kinase inhibitors.
Pharmacokinetic Profile
A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound. Studies on imidazo[1,2-a]pyridine derivatives have shown that their pharmacokinetic profiles can be modulated through structural modifications. For example, the introduction of a fluorine-substituted piperidine in a series of PDGFR inhibitors significantly reduced P-glycoprotein (Pgp) mediated efflux and improved oral bioavailability.[3]
Table 3: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives in Male Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Compound 13 | 3 mg/kg PO | - | - | 411 | 5 | - | [2] |
| Compound 18 | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% | [2] |
| Compound 28 | - | - | - | - | - | - | [3] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key imidazo[1,2-a]pyridine-based compounds.
Protocol 1: Synthesis of Zolpidem
This protocol describes a common synthetic route to the hypnotic agent zolpidem.[12][14]
Step 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol), add 2-bromo-1-(4-methylphenyl)ethan-1-one.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyridine intermediate.
Step 2: Synthesis of N,N-dimethyl-2-(2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem)
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., acetic acid), add formalin and a solution of dimethylamine.
-
Stir the reaction mixture at room temperature for several hours.
-
The intermediate aminomethyl derivative is then converted to the corresponding nitrile. This can be achieved by quaternization with methyl iodide followed by displacement with sodium cyanide.
-
Hydrolyze the nitrile to the corresponding carboxylic acid using acidic or basic conditions.
-
Finally, couple the carboxylic acid with dimethylamine using a suitable coupling agent (e.g., carbonyldiimidazole) to yield zolpidem.
Protocol 2: Synthesis of an Antitubercular Imidazo[1,2-a]pyridine-3-carboxamide
This protocol outlines the synthesis of a representative antitubercular imidazo[1,2-a]pyridine-3-carboxamide.[1][10]
Step 1: Synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
Combine 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate in a suitable solvent (e.g., ethanol).
-
Heat the mixture at reflux for several hours.
-
Upon completion of the reaction, cool the mixture and isolate the product by filtration or extraction.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux until the saponification is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., EDC) and an activating agent (e.g., HOBt).
-
Add the desired amine (e.g., 4-(trifluoromethoxy)aniline) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to afford the final imidazo[1,2-a]pyridine-3-carboxamide.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to access even greater chemical diversity. The insights gained from structure-activity relationship studies and the elucidation of molecular mechanisms of action will undoubtedly fuel the design of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.
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- Anonymous. (2021). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
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- Atack, J. R. (2005). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry, 5(8), 777-789.
- Fajkis, N., Marcinkowska, M., Gryzło, B., Krupa, A., & Kolaczkowski, M. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3173.
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Application Note: A Streamlined One-Pot Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
Abstract: This document provides a comprehensive guide for the efficient, one-pot synthesis of 2,5-dimethylimidazo[1,2-a]pyridine from 2-amino-6-methylpyridine and chloroacetone. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust, high-yield procedure complete with mechanistic insights, operational details, and characterization data.
Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic N-heterocycle that has garnered significant attention from the scientific community. Its rigid structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. This versatility has led to its incorporation into numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3]
Derivatives of this scaffold exhibit a remarkable spectrum of biological activities, including:
The target molecule, 2,5-dimethylimidazo[1,2-a]pyridine, serves as a valuable building block for the synthesis of more complex pharmaceutical candidates. The one-pot methodology presented here offers significant advantages over multi-step procedures, including improved operational simplicity, reduced reaction time, and higher overall efficiency.[7][8]
Reaction Mechanism: The Tschitschibabin Condensation Pathway
The synthesis proceeds via a variation of the classic Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9][10] The one-pot nature of this protocol ensures that the sequential steps of alkylation and cyclization occur in a single reaction vessel.
The proposed mechanism involves three key stages:
-
SN2 Alkylation: The reaction initiates with a nucleophilic attack from the endocyclic (ring) nitrogen of 2-amino-6-methylpyridine on the electrophilic α-carbon of chloroacetone. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group, directing the initial bond formation. This step displaces the chloride ion and forms a crucial N-acetonyl-2-amino-6-methylpyridinium salt intermediate.[7][11]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This forms a five-membered ring, creating a bicyclic hemiaminal intermediate.
-
Dehydration and Aromatization: The final step is a spontaneous dehydration of the unstable hemiaminal. The elimination of a water molecule results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system, driving the reaction to completion.
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Experimental procedure for gram-scale synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as "privileged structures" in medicinal chemistry.[1][2][3] Their unique scaffold is a core component in numerous commercially available drugs, including the hypnotic zolpidem and the anxiolytic alpidem, showcasing their broad therapeutic potential.[1][4] The 2,5-dimethylimidazo[1,2-a]pyridine variant is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.
This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of 2,5-dimethylimidazo[1,2-a]pyridine. The procedure is based on the classical and highly reliable Tschitschibabin (Chichibabin) reaction, which involves the condensation of an aminopyridine with an α-halocarbonyl compound.[5][6] We will detail the reaction mechanism, step-by-step experimental procedures, purification, characterization, and a troubleshooting guide to ensure reproducible and high-yield synthesis for researchers in academic and industrial settings.
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of 2-amino-6-methylpyridine with chloroacetone in a suitable solvent under reflux.
Overall Reaction:
Mechanism:
The reaction mechanism is a well-established two-step process:
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-6-methylpyridine on the electrophilic α-carbon of chloroacetone. This SN2 reaction forms a 2-amino-1-(2-oxopropyl)-6-methylpyridinium intermediate. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group.
-
Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
This classic annulation method is highly effective for electron-rich and neutral 2-aminopyridines.[7]
Materials and Equipment
Reagent and Solvent Data:
| Reagent/Solvent | CAS No. | Formula | MW ( g/mol ) | Amount (g) | Mmol | Equivalents |
| 2-Amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | 10.81 | 100 | 1.0 |
| Chloroacetone (stabilized) | 78-95-5 | C₃H₅ClO | 92.52 | 10.18 | 110 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | 10.08 | 120 | 1.2 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | 200 mL | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for characterization
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a 100 mmol scale.
1. Reaction Setup: a. To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-amino-6-methylpyridine (10.81 g, 100 mmol) and sodium bicarbonate (10.08 g, 120 mmol). b. Add 200 mL of acetone to the flask. Stir the suspension at room temperature. The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, preventing the formation of pyridinium hydrochloride salts which can complicate the reaction.
2. Addition of Chloroacetone: a. Dissolve chloroacetone (10.18 g, 110 mmol) in 20 mL of acetone. b. Add the chloroacetone solution to the dropping funnel. c. Add the solution dropwise to the stirring suspension over 30 minutes at room temperature. An initial exothermic reaction may be observed. Controlling the addition rate prevents a rapid temperature increase.
3. Reaction Under Reflux: a. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. b. Maintain the reflux for 6-8 hours. c. Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The starting material (2-amino-6-methylpyridine) should be consumed, and a new, more nonpolar spot corresponding to the product should appear (visualize under UV light at 254 nm).
4. Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Filter the suspension to remove the inorganic salts (sodium bicarbonate and sodium chloride). Wash the filter cake with a small amount of acetone (2 x 20 mL). c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily or solid residue.
5. Purification: a. Recrystallization (Preferred for gram-scale): i. Dissolve the crude residue in a minimal amount of hot ethyl acetate. ii. Slowly add hexanes until the solution becomes cloudy. iii. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation. iv. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. b. Column Chromatography (If necessary): i. If the product is not sufficiently pure after recrystallization, it can be purified by flash column chromatography on silica gel using a gradient eluent system, such as 10% to 40% ethyl acetate in hexanes.
Process Workflow Diagram
Caption: Workflow for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Characterization Data
-
Appearance: Off-white to light yellow crystalline solid.
-
Molecular Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol [8]
-
Expected Yield: 75-85%
-
Melting Point: 53-56 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J = 6.8 Hz, 1H, H-8), 7.42 (s, 1H, H-3), 7.01 (d, J = 9.0 Hz, 1H, H-6), 6.62 (dd, J = 6.8, 9.0 Hz, 1H, H-7), 2.45 (s, 3H, C5-CH₃), 2.40 (s, 3H, C2-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 146.0, 144.8, 123.5, 122.1, 115.8, 112.0, 108.5, 18.2 (C5-CH₃), 13.9 (C2-CH₃).
-
Mass Spectrometry (ESI+): m/z 147.09 [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive chloroacetone (degraded).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, stabilized chloroacetone.2. Ensure the mixture is refluxing properly.3. Extend the reflux time and monitor by TLC. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up or purification.3. Side reactions due to impurities. | 1. Ensure starting material is fully consumed via TLC.2. Minimize transfer losses; use appropriate solvent volumes for recrystallization.3. Use pure starting materials. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify via column chromatography.2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. Try different solvent systems (e.g., Diethyl ether/Hexanes). |
| Dark-colored Product | Formation of polymeric byproducts. | Treat the crude solution in ethyl acetate with activated charcoal before the final filtration and recrystallization step. |
Safety Precautions
-
General: This procedure should be performed in a well-ventilated fume hood by trained personnel. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
2-Amino-6-methylpyridine: Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation. Avoid inhalation and direct contact.[9][10]
-
Chloroacetone: Highly flammable liquid and vapor. It is toxic if swallowed, lachrymatory (causes severe eye irritation and tearing), and corrosive. Handle with extreme care in a fume hood.[11]
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
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Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
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(n.d.). Chichibabin reaction. Retrieved from [Link]
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Wang, Z., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1534–1539. Retrieved from [Link]
- (n.d.). Chichibabin Reaction.
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. Retrieved from [Link]
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Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Hsu, F. L., et al. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-[1,2-a]-Pyridine Derivatives. DTIC. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Chloroacetone. Retrieved from [Link]
-
Borisova, T. N., & Krylov, A. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35165. Retrieved from [Link]
-
(2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 5(1), 10. Retrieved from [Link]
-
Pinto, D. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]
-
Kinzhalov, M. A., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 1863–1871. Retrieved from [Link]
-
(2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2021(4), M1291. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Zarate-Hernández, C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 13. Retrieved from [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1451-1454. Retrieved from [Link]
-
Dinsmore, C. J., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. Retrieved from [Link]
-
Zarate-Hernández, C., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Retrieved from [Link]
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Cheméo. (n.d.). 2,5-Dimethylimidazo(1,2-a)pyridine. Retrieved from [Link]
Sources
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Application of 2,5-Dimethylimidazo[1,2-a]pyridine in Anti-Tubercular Drug Discovery
Introduction: The Pressing Need for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of infections and deaths annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new anti-tubercular drugs with novel mechanisms of action.
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a promising and privileged heterocyclic core in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Within the realm of anti-tubercular drug discovery, IP derivatives have garnered significant attention due to their potent activity against both drug-susceptible and drug-resistant strains of Mtb.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of 2,5-Dimethylimidazo[1,2-a]pyridine and its analogs as potential anti-tubercular agents.
The Promise of Imidazo[1,2-a]pyridines: A Novel Mechanistic Approach
A key advantage of the imidazo[1,2-a]pyridine class is its ability to target novel pathways essential for Mtb survival. Several studies have elucidated that these compounds can inhibit the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain.[4] This inhibition disrupts cellular respiration and depletes the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to bacterial death. This mechanism is distinct from that of many existing anti-TB drugs, making IP derivatives attractive candidates for combating drug-resistant infections.
Caption: Proposed Mechanism of Action of Imidazo[1,2-a]pyridines.
Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine: A Practical Protocol
The synthesis of imidazo[1,2-a]pyridines is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. The following protocol outlines a representative procedure for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Protocol 1: Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
Materials:
-
2-Amino-6-methylpyridine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add chloroacetone (1.2 eq) followed by sodium bicarbonate (2.0 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,5-Dimethylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Assessing Anti-Tubercular Activity and Cytotoxicity
A critical aspect of drug discovery is the thorough biological evaluation of synthesized compounds. This involves determining their efficacy against the target pathogen and assessing their toxicity towards mammalian cells to establish a therapeutic window.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[1] It relies on the reduction of the blue indicator dye, resazurin, to the pink fluorescent product, resorufin, by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound (2,5-Dimethylimidazo[1,2-a]pyridine) stock solution in DMSO
-
Isoniazid or Rifampicin as a positive control
-
Resazurin solution
-
Sterile 96-well microplates
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drug in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well (containing only media and inoculum) and a media-only control well (sterility control).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 30 µL of resazurin solution to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Reading Results: Visually inspect the plate. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, A549, or VERO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution in DMSO
-
Doxorubicin or another known cytotoxic agent as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the anti-tubercular activity and cytotoxicity of selected imidazo[1,2-a]pyridine analogs from the literature. This data provides a valuable reference for structure-activity relationship (SAR) studies and for benchmarking the activity of newly synthesized compounds.
| Compound ID | R¹ | R² | R³ | MIC (µM) vs. Mtb H37Rv | IC₅₀ (µM) vs. VERO cells | Selectivity Index (SI = IC₅₀/MIC) | Reference |
| IPA-1 | -CH₃ | -H | -CONH-benzyl | 0.4 - 1.9 | >128 | >67 - >320 | |
| IPA-2 | -CH₃ | -Cl | -CONH-biaryl ether | ≤0.006 | Not Reported | - | |
| IPA-3 | -H | -H | -O-biaryl ether | <0.5 | Not Reported | - | [1] |
| IPA-4 | -CH₃ | -H | -CONH-(2-phenoxyethyl) | 0.069 - 0.174 | Not Reported | - |
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the logical flow of the experimental work in the discovery and initial evaluation of novel imidazo[1,2-a]pyridine-based anti-tubercular agents.
Caption: Experimental Workflow for Anti-TB Drug Discovery.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel anti-tubercular agents. The detailed protocols provided in this application note offer a robust framework for the synthesis and biological evaluation of 2,5-Dimethylimidazo[1,2-a]pyridine and its derivatives. The favorable mechanism of action, targeting the respiratory chain of M. tuberculosis, coupled with potent activity against drug-resistant strains, underscores the therapeutic potential of this compound class.
Future research should focus on extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, including the identification of specific binding interactions with the QcrB target, will be invaluable for rational drug design. Ultimately, the goal is to advance lead compounds from this series into preclinical and clinical development to address the pressing need for new and effective treatments for tuberculosis.
References
-
Samanta, S., Kumar, S., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-589. [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
-
Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38246. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-10. [Link]
-
Volkova, Y., et al. (2016). Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines. Steroids, 112, 83-91. [Link]
-
Bio-protocol. (2019). Anti-Mycobacterial Activity Assay. [Link]
-
Palumbo, E., et al. (2004). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 53(4), 609-612. [Link]
-
Wang, A., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 166, 356-366. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. [Link]
-
O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Ramirez-Salinas, G. L., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7208. [Link]
-
Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35153-35165. [Link]
-
Ghosh, P., et al. (2018). Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization. Synthetic Communications, 48(9), 1076-1084. [Link]
Sources
Application Notes and Protocols: The 2,5-Dimethylimidazo[1,2-a]pyridine Scaffold for Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology Research
The imidazo[1,2-a]pyridine (IP) is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] This scaffold is a key component in several clinically approved drugs. Its unique structural and electronic properties make it a "privileged" scaffold, capable of interacting with a diverse array of biological targets.[3][4] Specifically, the 2,5-dimethyl substituted variant of this scaffold has emerged as a promising core for the development of novel anticancer agents. These compounds have demonstrated the ability to modulate critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR signaling cascade, and to induce cell cycle arrest and apoptosis.[1][5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis and in vitro evaluation of 2,5-dimethylimidazo[1,2-a]pyridine derivatives as potential anticancer agents. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.
Section 1: The 2,5-Dimethylimidazo[1,2-a]pyridine Core
The core structure of 2,5-dimethylimidazo[1,2-a]pyridine serves as an excellent starting point for medicinal chemistry campaigns. The methyl groups at positions 2 and 5 are crucial for establishing specific interactions with biological targets, and the rest of the bicyclic system offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of 2,5-Dimethylimidazo[1,2-a]pyridine.
Section 2: Synthesis of the Scaffold and Derivatives
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One of the most efficient and versatile approaches is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component condensation.[7][8][9] This method allows for the rapid assembly of the imidazo[1,2-a]pyridine core from readily available starting materials.
Protocol 2.1: General Synthesis of 2,5-Dimethyl-Substituted Imidazo[1,2-a]pyridines
This protocol describes a general procedure for synthesizing a 2,5-dimethyl-N-aryl-imidazo[1,2-a]pyridin-3-amine, a common intermediate for further derivatization.
Principle: The GBB reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11] The reaction proceeds through the formation of an intermediate Schiff base from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to form the final product.
Materials:
-
6-Methyl-2-aminopyridine
-
Acetaldehyde
-
Aryl isocyanide (e.g., 4-methoxyphenyl isocyanide)
-
Scandium (III) triflate (Sc(OTf)3) or another suitable Lewis acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
To a solution of 6-methyl-2-aminopyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add acetaldehyde (1.2 mmol).
-
Add the aryl isocyanide (1.0 mmol) to the mixture.
-
Finally, add the Lewis acid catalyst, Sc(OTf)3 (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,5-dimethyl-N-aryl-imidazo[1,2-a]pyridin-3-amine.
Notes & Troubleshooting:
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
The choice of Lewis acid can influence the reaction yield and time; optimization may be required for different substrates.
-
If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be attempted.
Caption: Workflow for the GBB synthesis of the scaffold.
Section 3: In Vitro Evaluation of Anticancer Activity
Once a library of 2,5-dimethylimidazo[1,2-a]pyridine derivatives has been synthesized, their anticancer potential must be evaluated. A tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic assays, is recommended.[12]
Protocol 3.1: Cell Viability Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[13]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer)[5][14][15]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Section 4: Mechanism of Action Studies
Compounds that show significant cytotoxicity should be further investigated to elucidate their mechanism of action. Many imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting protein kinases, particularly those in the PI3K/Akt/mTOR pathway.[2][5][16]
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in many types of cancer, making it a prime target for therapeutic intervention. Inhibition of key kinases in this pathway, such as PI3K or Akt, can lead to the suppression of tumor growth and the induction of apoptosis.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by IP derivatives.
Protocol 4.1: Western Blotting for Akt Phosphorylation
Principle: Western blotting can be used to detect changes in the phosphorylation status of key proteins in a signaling pathway. A decrease in the phosphorylation of Akt at Serine 473 is a common indicator of PI3K pathway inhibition.
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Lysis: After treating cells with the test compound for a specified time (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH.
Section 5: Structure-Activity Relationship (SAR) Summary
Systematic modification of the 2,5-dimethylimidazo[1,2-a]pyridine scaffold can lead to the identification of key structural features that govern anticancer activity. The data from in vitro screening can be compiled to establish a structure-activity relationship (SAR).
Table 1: Example SAR Data for 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives
| Compound ID | R1 (at C3) | R2 (at C7) | IC50 (µM) on A375 Cells[5][17] | IC50 (µM) on HT-29 Cells[18] |
| IP-1 | -NH-(4-methoxyphenyl) | -H | 0.21 | >10 |
| IP-2 | -NH-(4-chlorophenyl) | -H | 0.14 | 5.6 |
| IP-3 | -NH-(phenyl) | -Br | 0.09 | 1.2 |
| IP-4 | -NH-(cyclohexyl) | -H | 1.5 | 8.9 |
This is representative data based on trends observed in the literature; actual values can vary.
Interpretation of SAR:
-
Aromatic vs. Aliphatic Substituents at C3: Aromatic substituents on the C3-amine are generally more potent than aliphatic ones (compare IP-1/2 vs. IP-4).
-
Electronic Effects on the Aryl Ring: Electron-withdrawing groups like chlorine at the para position of the aryl ring can enhance potency (compare IP-2 vs. IP-1).
-
Substitution on the Pyridine Ring: Halogen substitution, such as bromine at C7, can significantly increase activity (compare IP-3 vs. others).
Conclusion and Future Perspectives
The 2,5-dimethylimidazo[1,2-a]pyridine scaffold is a versatile and highly promising platform for the discovery of novel anticancer agents. The synthetic accessibility via multicomponent reactions like the GBB allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and systematic in vitro evaluation of these compounds. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into clinical candidates.
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. organic-chemistry.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. PubMed Central. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central. Retrieved from [Link]
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Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Retrieved from [Link]
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YouTube. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. tandfonline.com. Retrieved from [Link]
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Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a]pyrazine and imidazo[1,2- a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Retrieved from [Link]
-
PubMed. (2023, September 3). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Retrieved from [Link]
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PubMed. (2016, February 1). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Retrieved from [Link]
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PubMed. (2022, September 1). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (2023, March 22). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. tandfonline.com. Retrieved from [Link]
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PubMed. (2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Retrieved from [Link]
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PubMed. (2016, January 27). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Semantic Scholar. Retrieved from [Link]
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PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Retrieved from [Link]
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Application Notes & Protocols: 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Introduction: The Emergence of Imidazo[1,2-a]pyridines in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory properties.[2][3] A critical application of this versatile scaffold lies in the development of kinase inhibitors. Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-dimethylimidazo[1,2-a]pyridine derivatives as kinase inhibitors. We will delve into their synthesis, mechanism of action, and provide detailed protocols for their evaluation in both biochemical and cellular assays.
Chemical Synthesis: Constructing the Core Scaffold
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, often commencing with the reaction of 2-aminopyridines with α-haloketones. For 2,5-dimethylimidazo[1,2-a]pyridine derivatives, a common starting material is 2-amino-6-methylpyridine.
A general synthetic route involves the condensation of a 2-aminopyridine with a suitable carbonyl compound. For instance, imidazo[1,2-a]pyridine-3-carboxamides can be synthesized from 2-aminopyridines and ethyl 2-chloroacetoacetate derivatives, followed by saponification and amide coupling reactions.[6][7] Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[8] These methods offer versatility in introducing various substituents at different positions of the imidazo[1,2-a]pyridine core, allowing for the fine-tuning of their biological activity.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with amino acid residues in this region. The nitrogen atoms within the heterocyclic core play a crucial role in forming hydrogen bonds, while the substituted moieties can engage in hydrophobic and van der Waals interactions, contributing to the inhibitor's potency and selectivity.[9] For example, in the context of CDK9 inhibition, the imidazole structure can form π–π stacking interactions with key residues in the gatekeeper region of the ATP-binding domain.[10]
Key Kinase Targets of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold allows for its adaptation to target a wide range of kinases. Notable examples include:
-
Phosphoinositide 3-kinases (PI3Ks): Alterations in the PI3K/AKT signaling pathway are frequently implicated in tumorigenesis.[11] Several imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors.[11]
-
Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine compounds have been shown to inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[12]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective CDK inhibitors.[10][13]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including IGF-1R, PDGFR, and c-Met, plays a crucial role in cell signaling and is often dysregulated in cancer. Imidazo[1,2-a]pyridines have been successfully designed to inhibit these RTKs.[14][15][16]
-
Polo-Like Kinase 1 (PLK1): A key regulator of mitosis, PLK1 is a validated target in oncology. Novel classes of imidazopyridine derivatives have been developed as potent PLK1 inhibitors.[17]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a generalized method for determining the in vitro potency (e.g., IC50) of 2,5-dimethylimidazo[1,2-a]pyridine derivatives against a specific kinase.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is quantified, typically using methods like ELISA, AlphaLISA, or radiometric assays.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (specific to the kinase)
-
Test compounds (2,5-dimethylimidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
Detection reagents (e.g., phospho-specific antibody, labeled secondary antibody, substrate for detection)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add the kinase reaction buffer to each well of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the purified kinase to all wells except the negative control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method. For an ELISA-based detection, this would involve incubating with a phospho-specific primary antibody, followed by a labeled secondary antibody and the addition of a detectable substrate.
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Subtract the background signal (negative control).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
ATP Concentration: Using an ATP concentration near the Km is crucial for accurately assessing the potency of ATP-competitive inhibitors.
-
Linear Range: Ensuring the reaction is in the linear range with respect to time and enzyme concentration is essential for reproducible results.
-
Controls: The inclusion of positive and negative controls validates the assay's performance and allows for accurate data normalization.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of kinase inhibitors.
Protocol 2: Cell-Based Kinase Activity Assay
This protocol provides a framework for evaluating the inhibitory effect of 2,5-dimethylimidazo[1,2-a]pyridine derivatives on a specific kinase within a cellular context.[4][5][18]
Principle: This assay measures the inhibition of a kinase's activity in live cells, often by quantifying the phosphorylation of a downstream substrate.[19] This provides a more physiologically relevant assessment of a compound's efficacy, as it accounts for cell permeability and off-target effects.[5][18]
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds (2,5-dimethylimidazo[1,2-a]pyridine derivatives) dissolved in DMSO.
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target kinase's substrate.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).
-
Reagents for protein quantification (e.g., BCA assay).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a labeled secondary antibody and visualize the bands.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.
-
-
ELISA/AlphaLISA: Use a commercial or in-house developed sandwich ELISA or AlphaLISA kit to quantify the levels of the phosphorylated substrate in the cell lysates.[19]
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the signal (ELISA/AlphaLISA).
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.
-
Causality and Self-Validation:
-
Cell Line Selection: The choice of cell line is critical and should be based on the expression of the target kinase and the relevance to the disease model.
-
Time Course: Performing a time-course experiment can help determine the optimal treatment duration.
-
Loading Controls: Normalizing to total protein or a housekeeping protein is essential for accurate quantification in Western blotting.
Signaling Pathway Inhibition by a 2,5-Dimethylimidazo[1,2-a]pyridine Derivative
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of 2,5-dimethylimidazo[1,2-a]pyridine derivatives on the proliferation of cancer cells.
Principle: This assay measures the number of viable cells after treatment with the test compounds. A reduction in cell proliferation can be indicative of the compound's anticancer activity.
Materials:
-
Cancer cell line.
-
Cell culture medium and supplements.
-
Test compounds (2,5-dimethylimidazo[1,2-a]pyridine derivatives) dissolved in DMSO.
-
Reagents for cell viability assessment (e.g., MTT, XTT, CellTiter-Glo).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Causality and Self-Validation:
-
Seeding Density: Optimizing the initial cell seeding density is crucial to ensure that the cells are in the exponential growth phase during the assay.
-
Incubation Time: The incubation period should be long enough to observe a significant effect on cell proliferation.
-
Assay Choice: The choice of viability assay should be appropriate for the cell line and experimental conditions.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise manner.
Table 1: In Vitro Kinase Inhibition and Cellular Activity of Exemplary 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line | Cell Proliferation GI50 (µM) |
| DM-IP-01 | PI3Kα | 15 | 150 | A375 (Melanoma) | 0.5 |
| DM-IP-02 | CDK9 | 9 | 920 | HCT116 (Colon) | 1.2 |
| DM-IP-03 | IGF-1R | 25 | 250 | HeLa (Cervical) | 0.8 |
Pharmacokinetic Considerations
While potent in vitro and cellular activity is essential, a successful kinase inhibitor must also possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The imidazo[1,2-a]pyridine scaffold has been the subject of pharmacokinetic optimization studies.[3][6][20] Key parameters to evaluate include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
These parameters are typically determined through in vivo studies in animal models, with plasma concentrations of the compound measured over time using techniques like LC-MS/MS.[3]
Conclusion
2,5-Dimethylimidazo[1,2-a]pyridine derivatives represent a promising class of kinase inhibitors with the potential for therapeutic development. The protocols and information provided in this guide offer a comprehensive framework for their synthesis, characterization, and evaluation. By understanding the underlying principles and meticulously executing these experimental workflows, researchers can effectively advance the discovery and development of novel kinase inhibitors based on this privileged scaffold.
References
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives. Benchchem.
- Cell-based test for kinase inhibitors. INiTS. Published November 26, 2020.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022.
- Moraski GC, Markley LD, Hipskind PA, et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2011;2(10):773-777. doi:10.1021/ml200140c.
- Moraski GC, Markley LD, Hipskind PA, et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2011;2(10):773-777. doi:10.1021/ml200140c.
- Ouellette SB, Noel BM, Parker LL. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161748. doi:10.1371/journal.pone.0161748.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023;14(3):409-423. doi:10.1039/d2md00392a.
- Aliwaini S, Awadallah AM, Morjan RY, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2021;21(4):288. doi:10.3892/ol.2021.12549.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Published online August 6, 2025.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorg Med Chem Lett. 2016;26(3):936-941. doi:10.1016/j.bmcl.2016.01.006.
- Barlaam B, Boinay P, Brightwell S, et al. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorg Med Chem Lett. 2011;21(8):2417-2421. doi:10.1016/j.bmcl.2011.02.083.
- Wallace EM, Lyssikatos JP, Schroeder M, et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. J Med Chem. 2006;49(2):469-472. doi:10.1021/jm050734f.
- Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
- Li M, Wang D, Li Q, et al. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. MedChemComm. 2023;14(4):723-737. doi:10.1039/d3md00016e.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem Commun (Camb). 2015;51(25):5238-5252. doi:10.1039/c4cc10332k.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate.
- Byth KF, Geh C, Forder CL, et al. The cellular phenotype of AZ703, a novel selective imidazo [1, 2-a] pyridine cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2006;5(3):655-664. doi:10.1158/1535-7163.MCT-05-0205.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Keshavarz M, Edraki N, Khoshneviszadeh M, et al. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Sci Rep. 2021;11(1):3644. doi:10.1038/s41598-021-83069-4.
- Gil C, Pascual-Linares F, Leker K, et al. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorg Med Chem Lett. 2009;19(16):4673-4678. doi:10.1016/j.bmcl.2009.06.084.
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Application Note: Strategic C3-H Functionalization of 2,5-Dimethylimidazo[1,2-a]pyridine for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Minodronic acid.[1][2][3] Its broad pharmacological relevance stems from its versatile biological activities, including anxiolytic, hypnotic, anti-inflammatory, and anti-cancer properties.[1][2][4] The functionalization of this privileged heterocycle is a key strategy in drug development to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exposition of protocols for the selective functionalization of the C3 position of 2,5-Dimethylimidazo[1,2-a]pyridine, a common starting point for analog synthesis. We delve into the mechanistic basis for C3 selectivity and present robust, step-by-step protocols for halogenation, direct arylation, and three-component alkylation, offering researchers a practical toolkit for accelerating discovery programs.
The Chemical Rationale: Innate Reactivity of the C3 Position
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The fusion of the imidazole and pyridine rings, along with the nitrogen bridgehead atom, results in a unique electronic distribution. The C3 position of the imidazole moiety bears the highest electron density, rendering it the most nucleophilic carbon and thus highly susceptible to electrophilic attack.[4][5] This inherent reactivity allows for selective C-H functionalization at this site, often without the need for pre-functionalization or directing groups, which is a significant advantage in terms of atom and step economy.[6]
The resonance structures of the imidazo[1,2-a]pyridine core illustrate this principle. The lone pair of electrons on the N1 nitrogen can delocalize into the imidazole ring, creating a high partial negative charge at the C3 position.
Figure 1: C3 position's high electron density.
Core Protocols for C3 Functionalization
The following protocols are designed for the functionalization of 2,5-Dimethylimidazo[1,2-a]pyridine. They can often be adapted for other substituted imidazo[1,2-a]pyridines, though optimization may be required.
Protocol A: Electrophilic C3-Bromination
Halogenation is a fundamental transformation, installing a versatile synthetic handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and highly effective electrophilic bromine source for this purpose.
Principle: The electron-rich C3 position acts as a nucleophile, attacking the electrophilic bromine of NBS to undergo an electrophilic aromatic substitution, yielding the C3-bromo derivative.
Materials and Reagents:
-
2,5-Dimethylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Argon or Nitrogen supply (optional, but recommended)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add 2,5-Dimethylimidazo[1,2-a]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 5 minutes. Causality: Adding NBS slowly prevents a rapid exotherm and minimizes potential side reactions. Using a slight excess ensures full conversion of the starting material.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-bromo-2,5-dimethylimidazo[1,2-a]pyridine.
Protocol B: Palladium-Catalyzed Direct C3-Arylation
Direct C-H arylation is a powerful, modern method for forming C-C bonds, avoiding the need to pre-functionalize the heterocycle with a halogen or organometallic group.[7] This protocol uses an aryl tosylate as the coupling partner.
Principle: A palladium catalyst facilitates a direct C-H activation at the C3 position, followed by reductive elimination with an aryl partner to form the C3-aryl bond. A specialized phosphine ligand is crucial for catalyst stability and reactivity.[7]
Materials and Reagents:
-
2,5-Dimethylimidazo[1,2-a]pyridine
-
Aryl tosylate or mesylate (e.g., 4-methoxyphenyl tosylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane or Toluene, anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Celite® for filtration
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,5-Dimethylimidazo[1,2-a]pyridine (1.5 eq), the desired aryl tosylate (1.0 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₂CO₃ (2.0 eq). Causality: An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst. K₂CO₃ acts as the base required for the C-H activation step. The phosphine ligand (SPhos) stabilizes the palladium center and promotes the catalytic cycle.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl tosylate is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the C3-arylated product.
Protocol C: Three-Component Aza-Friedel-Crafts C3-Alkylation
This multicomponent reaction (MCR) provides a highly efficient route to install complex alkyl groups at the C3 position in a single step.[1][8] It is an example of an aza-Friedel-Crafts reaction.
Principle: A Lewis acid catalyst, such as Yttrium(III) triflate (Y(OTf)₃), activates an aldehyde. A secondary amine then adds to form a reactive iminium ion intermediate. The nucleophilic C3 position of the imidazo[1,2-a]pyridine attacks this iminium ion to form the C-C bond, yielding the C3-aminoalkylated product.[8]
Materials and Reagents:
-
2,5-Dimethylimidazo[1,2-a]pyridine
-
An aldehyde (e.g., p-tolualdehyde)
-
A cyclic secondary amine (e.g., morpholine)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
Toluene, anhydrous
-
Sealed reaction tube
Step-by-Step Procedure:
-
To a sealed reaction tube, add 2,5-Dimethylimidazo[1,2-a]pyridine (1.0 eq), the aldehyde (1.5 eq), the secondary amine (2.0 eq), and Y(OTf)₃ (10 mol%). Causality: The aldehyde and amine are used in excess to drive the formation of the iminium ion intermediate. Y(OTf)₃ is an effective Lewis acid catalyst that is stable in the presence of amines.[9]
-
Add anhydrous toluene (approx. 0.2 M concentration of the limiting reagent).
-
Seal the tube and heat the reaction to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to isolate the C3-alkylated product.
Data Summary and Workflow
Comparative Overview of C3-Functionalization Methods
| Reaction Type | Key Reagents | Typical Conditions | Yield Range | Key Advantages & Considerations |
| C3-Bromination | NBS, ACN | 0 °C to RT, 1-2 h | 80-95% | Fast, high-yielding, provides a versatile handle for further chemistry. |
| Direct C3-Arylation | Aryl-OTs, Pd(OAc)₂, SPhos, K₂CO₃ | 110-120 °C, 12-24 h | 60-85% | High atom economy, avoids pre-functionalization. Requires inert conditions and catalyst screening.[7] |
| C3-Alkylation | Aldehyde, Amine, Y(OTf)₃ | 110 °C, 12-24 h | 70-90% | Rapidly builds molecular complexity in one step. Broad substrate scope.[8][9] |
| C3-Acylation | N,N-dimethyl-2-oxoacetamide, CH₃COOH | 65 °C, 1 h (Microwave) | 71-82% | Key step in Zolpidem synthesis.[10] Can be accelerated with microwave irradiation. |
General Experimental Workflow
The following diagram outlines the typical laboratory process from starting material to a fully characterized, C3-functionalized product.
Figure 2: Standard laboratory workflow.
Conclusion
The selective functionalization of the C3 position of 2,5-Dimethylimidazo[1,2-a]pyridine is a highly reliable and strategic approach for the synthesis of novel derivatives with potential therapeutic applications. The protocols detailed herein for bromination, direct arylation, and multicomponent alkylation represent robust and reproducible methods that can be readily implemented in a drug discovery setting. By understanding the underlying electronic principles of the scaffold and leveraging modern synthetic methods, researchers can efficiently generate diverse chemical libraries to explore new biological space and advance the development of next-generation therapeutics.
References
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- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central.
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- Synthesis of zolpidem in different routes. | Download Scientific Diagram - ResearchGate.
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- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. - ResearchGate.
- Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. | Semantic Scholar.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances.
- Selective halogenation of pyridines and diazines via unconventional intermediates.
- Why does pyridine undergo electrophilic substitution at the C3 position? - Quora.
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- Formal synthesis of Zolpidem. [a] Reaction conditions: (A) 3 p... - ResearchGate.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF - ResearchGate.
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Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused[1][11]diazepinones. | Semantic Scholar. Available at:
- Visible-light-mediated C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma - Beilstein Archives.
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In vitro assay protocol for testing the biological activity of 2,5-Dimethylimidazo[1,2-a]pyridine
An In-Depth Guide to the In Vitro Biological Evaluation of 2,5-Dimethylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[1][2] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to conduct initial in vitro screening of 2,5-Dimethylimidazo[1,2-a]pyridine. We present a tiered experimental approach, beginning with a robust cell viability assay to determine general cytotoxicity, followed by a specific mechanistic assay to investigate a common target for this scaffold: protein kinases. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-fused heterocyclic compounds that have garnered significant attention due to their versatile therapeutic applications.[3][4] Marketed drugs such as Zolpidem and Alpidem feature this core structure, highlighting its pharmacological acceptance.[2] The broad bioactivity of this class of molecules suggests that novel derivatives, such as 2,5-Dimethylimidazo[1,2-a]pyridine, may interact with various biological targets. A logical first step in characterizing such a compound is to assess its effect on cell viability and then to probe for inhibition of key enzyme families implicated in disease, such as protein kinases.[5]
This guide details a two-stage screening process:
-
Stage 1: General Cytotoxicity Screening: To determine the compound's effect on cell proliferation and viability.
-
Stage 2: Mechanistic Target Screening: To investigate a plausible mechanism of action, focusing on kinase inhibition, a known activity for this scaffold.[4]
Experimental Design and Workflow
A systematic workflow is critical for the efficient and accurate evaluation of a novel compound. The process begins with determining the compound's general effect on cells and proceeds to more specific, target-oriented assays based on the initial findings.
Caption: High-level experimental workflow for characterizing 2,5-Dimethylimidazo[1,2-a]pyridine.
Principle of the Assays
Cell Viability Assessment: The XTT Assay
To measure cytotoxicity, we employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric method quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[7][8] The intensity of this color, measured by absorbance, is directly proportional to the number of viable cells.
The XTT assay is chosen over the more traditional MTT assay for its superior workflow efficiency. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO, which is required for the insoluble purple crystals formed in the MTT assay.[7][9] This reduces handling steps, minimizes potential errors, and makes the assay more suitable for high-throughput screening.[9]
Mechanistic Target Assessment: Luminescence-Based Kinase Assay
Given that many imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inhibiting protein kinases, a kinase inhibition assay is a logical next step.[4][10] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[11]
We describe a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. This luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[11] The inhibitory potential of 2,5-Dimethylimidazo[1,2-a]pyridine is determined by measuring the reduction in luminescence in its presence.
Caption: A potential mechanism: inhibition of a kinase (e.g., RAF/MEK) in a signaling pathway.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (XTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
2,5-Dimethylimidazo[1,2-a]pyridine
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,5-Dimethylimidazo[1,2-a]pyridine in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc., at 2x the final desired concentration). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in medium only.
-
Blank Control: Wells with medium only (no cells) for background absorbance.
-
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
XTT Assay Execution:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions just before use.[6]
-
Add 50 µL of the activated XTT solution to each well, including controls.[7]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light, until the color in the untreated control wells has developed sufficiently.[7]
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[7]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the compound's ability to inhibit a specific protein kinase (e.g., a commercially available recombinant kinase like BRAF or MEK1).
Materials:
-
2,5-Dimethylimidazo[1,2-a]pyridine
-
Recombinant protein kinase and its specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)[11]
-
Positive control inhibitor (e.g., Staurosporine, a non-selective kinase inhibitor)[11]
-
White, opaque, low-volume 384-well plates (to maximize luminescent signal)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of 2,5-Dimethylimidazo[1,2-a]pyridine in DMSO. Then, dilute further in the Kinase Assay Buffer to achieve the desired final concentrations.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer at 2x concentration).
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in Kinase Assay Buffer at 2.5x concentration, typically at the Km value for the specific kinase).[12]
-
Include Controls:
-
No-Inhibitor Control (100% Activity): Reaction with DMSO instead of the compound.
-
No-Kinase Control (0% Activity): Reaction mix without the kinase enzyme.
-
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis and Interpretation
For the XTT Assay:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate percent viability for each compound concentration using the formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100
-
-
Determine IC50 Value:
-
Plot the Percent Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
For the Kinase Assay:
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the no-kinase control from all other wells.
-
Calculate percent inhibition for each compound concentration using the formula: % Inhibition = 100 - [(Luminescence_of_Treated_Well / Luminescence_of_No-Inhibitor_Control_Well) * 100]
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Assay Type | Target | Test Compound | Positive Control |
| Cell Viability | A549 Cells | IC50 = 1.2 µM | Doxorubicin, IC50 = 0.1 µM |
| Kinase Inhibition | BRAF V600E | IC50 = 0.08 µM | Staurosporine, IC50 = 0.01 µM |
| Kinase Inhibition | MEK1 | IC50 = 5.7 µM | Staurosporine, IC50 = 0.02 µM |
| Table 1: Example data summary for 2,5-Dimethylimidazo[1,2-a]pyridine. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells (XTT/Kinase) | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette; Avoid using the outer wells of the plate; Ensure proper mixing of all reagents. |
| Low signal-to-background ratio (Kinase) | Kinase is inactive; Substrate or ATP concentration is suboptimal; Incubation time is too short/long. | Test kinase activity with a positive control inhibitor; Optimize ATP and substrate concentrations (titration); Perform a time-course experiment. |
| IC50 curve does not fit well | Compound precipitation at high concentrations; Compound interference with the assay readout. | Check compound solubility in the final assay buffer; Run a control experiment with the compound and detection reagents but no enzyme/cells. |
| XTT assay shows increased absorbance with compound | Compound is a reducing agent and directly reduces XTT; Compound increases cellular metabolic activity. | Test the compound in a cell-free system with XTT reagent to check for direct reduction; Use an alternative viability assay (e.g., based on ATP content like CellTiter-Glo).[7] |
Conclusion
This application note provides a robust and logical framework for the initial in vitro characterization of 2,5-Dimethylimidazo[1,2-a]pyridine. By first establishing its effect on cell viability with the efficient XTT assay and subsequently investigating its potential as a kinase inhibitor using a sensitive luminescence-based assay, researchers can generate reliable and reproducible data. This tiered approach allows for a comprehensive preliminary assessment of the compound's biological activity, guiding future efforts in the drug discovery and development pipeline.
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Peršuri, A., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(15), 5779. Retrieved from [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
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Peifer, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4888. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Silvennoinen, O., & Hubbard, S. R. (2015). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1334, 19-28. Retrieved from [Link]
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Pethe, K., et al. (2013). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 4(11), 1075-1080. Retrieved from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). Chemistry Proceedings, 16(1), 88. Retrieved from [Link]
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Beilstein Journals. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1266-1275. Retrieved from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules, 9(1), 1-6. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Retrieved from [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]
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Ujlambri, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 111, 13-28. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] Notably, compounds bearing this scaffold have been identified as potent modulators of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) assays for the discovery and characterization of novel 2,5-Dimethylimidazo[1,2-a]pyridine derivatives.
As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions. It delves into the rationale behind experimental design, potential pitfalls, and data interpretation, ensuring the generation of high-quality, reproducible, and meaningful results. We will focus on two powerful HTS technologies, AlphaLISA and HTRF, providing detailed protocols for both biochemical and cell-based assays.
Understanding the Unique Properties of 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives
Before embarking on an HTS campaign, it is crucial to understand the physicochemical properties of the specific compound class under investigation. For 2,5-Dimethylimidazo[1,2-a]pyridine, key parameters are summarized below.
| Property | Value | Source |
| Molecular Weight ( g/mol ) | 146.19 | [8] |
| LogP (Octanol/Water Partition Coefficient) | 1.951 | [8] |
| Log10 of Water Solubility (mol/L) | -3.15 | [8] |
| Proton Affinity (kJ/mol) | 996.40 | [8] |
| Gas Basicity (kJ/mol) | 964.50 | [8] |
The moderate lipophilicity (LogP) and low water solubility of the core structure suggest that careful consideration of buffer composition, including the use of detergents, will be critical to prevent compound aggregation, a common source of false positives in HTS.[9][10] Furthermore, the aromatic nature of the imidazo[1,2-a]pyridine ring system indicates a potential for intrinsic fluorescence, which could interfere with fluorescence-based assays.[11][12] Therefore, proactive measures to identify and mitigate such interference are essential and will be addressed in the protocols.
Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are indispensable for determining the direct interaction of a compound with its purified molecular target, such as a protein kinase. Here, we present a protocol for a kinase activity assay using AlphaLISA technology, a bead-based, no-wash immunoassay with high sensitivity and a broad dynamic range.[13]
AlphaLISA Kinase Assay: A Proximity-Based Approach
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads.[14] When in close proximity, a photosensitizer in the donor bead, upon excitation at 680 nm, generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This proximity-dependent signal is ideal for studying biomolecular interactions, such as enzyme-substrate reactions.
Caption: HTRF Cell-Based Assay Principle.
Protocol: HTRF Cell-Based Assay for Akt Phosphorylation
This protocol is designed to measure the phosphorylation of Akt (a key node in the PI3K/Akt/mTOR pathway) in response to treatment with 2,5-Dimethylimidazo[1,2-a]pyridine derivatives. [1] Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., A375 melanoma cells). [1]* Cell culture medium and supplements.
-
HTRF Total Akt and Phospho-Akt (Ser473) assay kits.
-
Lysis buffer (provided in the HTRF kit).
-
384-well white, low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture A375 cells according to standard protocols.
-
Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,5-Dimethylimidazo[1,2-a]pyridine derivatives in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the compound-containing medium.
-
Add the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Detection:
-
Transfer the cell lysates to two separate 384-well white detection plates: one for the Total Akt assay and one for the Phospho-Akt assay.
-
Add the HTRF antibody reagents (donor and acceptor) for each respective assay to the corresponding plates.
-
Incubate the plates in the dark at room temperature for 4 hours or overnight.
-
Read the plates on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio is calculated as: (Emission_665nm / Emission_620nm) * 10,000. The ratio of Phospho-Akt to Total Akt is then determined to normalize for variations in cell number. The percent inhibition of Akt phosphorylation is calculated relative to a vehicle-treated control. IC50 values are determined as described for the AlphaLISA assay.
Mitigating Assay Interference: A Critical Step for Data Integrity
As previously mentioned, the physicochemical properties of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives warrant careful consideration of potential assay interference. [8]
Addressing Compound Aggregation
Compound aggregation can lead to non-specific inhibition and is a major source of false positives in HTS. [9][10] Protocol: Dynamic Light Scattering (DLS) for Aggregation Assessment
DLS is a biophysical technique that can detect the formation of sub-micrometer aggregates in solution. [10] Procedure:
-
Prepare solutions of the 2,5-Dimethylimidazo[1,2-a]pyridine derivatives at various concentrations in the final assay buffer.
-
Analyze the samples using a DLS instrument.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule indicates aggregation.
Mitigation Strategy: Including a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can often prevent or disrupt compound aggregates. [15]A counter-screen in the presence and absence of detergent should be performed for any initial hits. A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based activity.
Identifying and Correcting for Intrinsic Fluorescence
The intrinsic fluorescence of test compounds can directly interfere with fluorescence-based assays. [11][12] Protocol: Measuring Intrinsic Compound Fluorescence
Procedure:
-
Prepare solutions of the 2,5-Dimethylimidazo[1,2-a]pyridine derivatives at the screening concentration in the final assay buffer.
-
Using a fluorescence plate reader, scan the emission spectrum of each compound solution across the wavelength range of the assay's donor and acceptor fluorophores, using the same excitation wavelength as the assay.
-
Significant fluorescence emission in the detection channels of the assay indicates potential interference.
Mitigation Strategy: For compounds with intrinsic fluorescence, a correction can be applied by subtracting the signal from a compound-only control well from the signal of the corresponding assay well. Alternatively, using a time-resolved fluorescence assay like HTRF can significantly reduce this interference. [16]
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for drug discovery. [7]Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit components of this pathway, particularly PI3K and mTOR. [1][5][6]
Caption: PI3K/Akt/mTOR Signaling Pathway.
Conclusion: A Roadmap for Successful HTS Campaigns
This guide provides a comprehensive framework for conducting high-throughput screening of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives. By understanding the unique properties of this chemical scaffold, selecting appropriate assay technologies, and implementing robust protocols that account for potential interference, researchers can significantly increase the likelihood of identifying novel and promising drug candidates. The provided protocols for AlphaLISA and HTRF assays, along with strategies for mitigating common HTS artifacts, serve as a valuable resource for drug discovery professionals. The continued exploration of the therapeutic potential of imidazo[1,2-a]pyridine derivatives holds great promise for the development of new medicines to address unmet medical needs.
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Zhang, Y., Wang, Y., Zhang, L., Li, J., Wang, Y., & Li, J. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]
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Loo, R. R. O., & Loo, J. A. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 22(5), 899–908. [Link]
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Johnson, G. T., & TTP, A. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15131–15140. [Link]
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Kumar, R., Kumar, A., & Singh, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Aliwaini, S., Al-Masri, S., Al-Agha, M. R., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
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Fresta, E., Di Bella, S., & Ghedini, M. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Odessa University Chemical Journal, 11(1). [Link]
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David, L., Walsh, J., Sturm, N., Feierberg, I., Nissink, J. W. M., Chen, H., Bajorath, J., & Engkvist, O. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795–1803. [Link]
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MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
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Scilit. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
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Technical Support Center: Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and overcome common experimental hurdles.
Introduction
The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine is a common yet sometimes challenging endeavor. The primary and most direct route involves the condensation of 2-amino-6-methylpyridine with a 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone). While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Core Synthesis Pathway
The fundamental reaction for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine is a classic example of imidazo[1,2-a]pyridine formation.
Caption: General reaction scheme for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This section is designed to address the most common issues encountered during the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Problem 1: Low or No Product Yield
Question: I have followed the standard procedure, but my yield of 2,5-Dimethylimidazo[1,2-a]pyridine is very low, or I have not isolated any product. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a frequent issue that can stem from several factors. Let's break down the potential causes and their solutions.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Impure Starting Materials | 2-amino-6-methylpyridine can oxidize and darken on storage. 3-halo-2-butanone is a lachrymator and can degrade, especially in the presence of moisture. | Use freshly distilled or purified 2-amino-6-methylpyridine. Ensure the 3-halo-2-butanone is of high purity and handled under anhydrous conditions where possible. |
| Incorrect Stoichiometry | An excess of either reactant can lead to side reactions. For instance, an excess of the haloketone can lead to di-alkylation or self-condensation. | A slight excess (1.1 to 1.2 equivalents) of the 3-halo-2-butanone is often optimal. Carefully measure your starting materials. |
| Inadequate Reaction Temperature | The cyclization step requires sufficient thermal energy. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition. | The optimal temperature is often in the range of 80-110°C. Monitor the reaction temperature closely. If using a high-boiling solvent like DMF or cyclohexanone, ensure the temperature is controlled. |
| Suboptimal Solvent Choice | The polarity and boiling point of the solvent are crucial. The solvent must be able to dissolve the starting materials and facilitate the reaction at an appropriate temperature. | Ethanol, isopropanol, and acetonitrile are common choices. For higher temperatures, DMF or cyclohexanone can be used. Some procedures report success in water, which can be a greener alternative.[1] |
| Presence of Water (in non-aqueous setups) | In anhydrous reactions, moisture can hydrolyze the haloketone or interfere with the reaction mechanism. | Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Mixing | If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to side reactions and incomplete conversion. | Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
Problem 2: Presence of Multiple Spots on TLC Analysis
Question: My reaction mixture shows multiple spots on the TLC plate, making it difficult to isolate the desired product. What are these byproducts and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a clear indicator of side reactions. Identifying these can help in optimizing the reaction conditions.
Caption: A workflow for troubleshooting a complex reaction mixture.
Common Byproducts and Their Prevention
-
Unreacted Starting Materials: The most obvious spots. If significant amounts remain, the reaction has not gone to completion.
-
Solution: Increase the reaction time or temperature.
-
-
Self-Condensation of 3-halo-2-butanone: α-haloketones can undergo self-condensation, especially under basic conditions or at high temperatures.
-
Solution: Add the 3-halo-2-butanone dropwise to the reaction mixture to maintain a low instantaneous concentration. Avoid strong bases if not necessary for the specific protocol.
-
-
Formation of Isomeric Products: While the formation of 2,5-Dimethylimidazo[1,2-a]pyridine is generally favored, other isomers are theoretically possible, though less common.
-
Solution: Strict temperature control can often improve regioselectivity.
-
-
Polymerization/Tarry Materials: Overheating or prolonged reaction times can lead to the formation of dark, insoluble materials.
-
Solution: Reduce the reaction temperature or time. Ensure efficient stirring.
-
Problem 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. Column chromatography is giving poor separation, or the product is difficult to crystallize. What are some effective purification strategies?
Answer:
Purification can indeed be a bottleneck. Here are some strategies tailored for 2,5-Dimethylimidazo[1,2-a]pyridine:
-
Acid-Base Extraction: Being a basic compound due to the pyridine nitrogen, an acid-base extraction can be a very effective initial purification step.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material.
-
Solvent Screening: Test various solvents and solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one in which the product is soluble when hot and sparingly soluble when cold.
-
-
Column Chromatography: If chromatography is necessary:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic product on the silica gel.
-
Stationary Phase: Standard silica gel is usually sufficient. If separation is still difficult, consider using alumina (basic or neutral).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2,5-Dimethylimidazo[1,2-a]pyridine?
The most widely used and generally reliable method is the condensation of 2-amino-6-methylpyridine with a 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone) in a suitable solvent with heating. This is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridines.[2]
Q2: How does the methyl group at the 6-position of 2-amino-6-methylpyridine affect the reaction?
The methyl group is electron-donating, which increases the electron density of the pyridine ring. This has two main effects:
-
It increases the nucleophilicity of the ring nitrogen, which can facilitate the final intramolecular cyclization step.
-
It can also slightly increase the basicity of the molecule. Overall, the presence of the methyl group is generally considered favorable for this reaction compared to the unsubstituted 2-aminopyridine.
Q3: Can I use a base in this reaction?
The use of a base is a double-edged sword. A non-nucleophilic base like sodium bicarbonate or potassium carbonate can be used to scavenge the HBr or HCl formed during the reaction, which can drive the reaction to completion. However, a strong base can promote the self-condensation of the 3-halo-2-butanone. If a base is used, it should be mild and added cautiously. Many procedures proceed without an added base.[1]
Q4: What are the safety precautions for handling 3-halo-2-butanones?
3-bromo-2-butanone and 3-chloro-2-butanone are lachrymators (tear-inducing) and are corrosive. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: My final product is an oil, but the literature reports a solid. What should I do?
If your product is an oil, it may be due to impurities. Try the acid-base extraction method described in the purification section to remove impurities. If the purified product is still an oil, it may be that it is a low-melting solid or that you have a different polymorph. Cooling the purified oil in a freezer, or scratching the side of the flask with a glass rod, may induce crystallization.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine.
Materials:
-
2-amino-6-methylpyridine (1.0 eq)
-
3-bromo-2-butanone (1.1 eq)
-
Ethanol (or Isopropanol)
-
Sodium bicarbonate (optional, 1.5 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylpyridine (1.0 eq) and ethanol (5-10 mL per gram of aminopyridine).
-
If using a base, add sodium bicarbonate (1.5 eq).
-
Begin stirring the mixture.
-
In a separate container, dissolve 3-bromo-2-butanone (1.1 eq) in a small amount of ethanol.
-
Add the 3-bromo-2-butanone solution dropwise to the stirred solution of 2-amino-6-methylpyridine over 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the starting aminopyridine), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]
-
ACS Omega. (n.d.). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). US20060063797A1 - Process for preparing a substituted imidazopyridine compound.
-
Cheméo. (n.d.). 2,5-Dimethylimidazo(1,2-a)pyridine. Retrieved from [Link]
Sources
Common side reactions in the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-dimethylimidazo[1,2-a]pyridine?
The most prevalent and historically significant method for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine is a variation of the Tschitschibabin reaction. This involves the condensation of 6-methyl-2-aminopyridine with an α-haloketone, specifically chloro- or bromoacetone.[1][2] This reaction is favored for its straightforward approach and the ready availability of the starting materials.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Inefficient heating, incorrect solvent choice, or inappropriate reaction time can all negatively impact the yield. The reaction often benefits from elevated temperatures, and solvents like ethanol or even water have been used successfully.[2]
-
Purity of Starting Materials: The purity of 6-methyl-2-aminopyridine and the α-haloketone is crucial. Impurities can lead to the formation of side products, consuming the reactants and complicating purification.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials remaining. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is this and how can I prevent it?
The formation of dark, polymeric, or tar-like substances is a common issue, often resulting from self-polymerization of the α-haloketone, especially under basic conditions or at high temperatures. To mitigate this:
-
Control the rate of addition: Add the α-haloketone slowly to the solution of 6-methyl-2-aminopyridine. This maintains a low instantaneous concentration of the ketone, reducing the likelihood of self-condensation.
-
Optimize the temperature: While the reaction requires heat, excessive temperatures can accelerate the formation of these undesirable byproducts. A carefully controlled temperature profile is essential.
-
Use of a suitable base: If a base is employed, a mild, non-nucleophilic base is preferable to minimize side reactions involving the α-haloketone.
Q4: What are the most common side products I should expect to see?
Besides unreacted starting materials, the primary side products are often isomers and dimers. The formation of the 4-isomer can occur, although the 2-position is generally favored for nucleophilic attack.[3] Dimerization of the pyridine starting material can also be a competing reaction, particularly under harsh conditions.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagents or Stoichiometry | Verify the identity and purity of your 6-methyl-2-aminopyridine and α-haloketone using techniques like NMR or melting point analysis. Ensure the correct molar ratios are being used. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Refluxing in a suitable solvent like ethanol is a common starting point. |
| Ineffective Solvent | While ethanol is common, consider exploring other solvents. Some modern procedures have successfully utilized water as a green and effective solvent.[2] |
| Decomposition of α-haloketone | As mentioned in the FAQs, add the α-haloketone dropwise to the reaction mixture to minimize self-condensation. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | While the 2-amino group directs the cyclization, the formation of other isomers is possible. Purification by column chromatography is typically required to isolate the desired 2,5-dimethylimidazo[1,2-a]pyridine. |
| Dimerization of Starting Material | High temperatures can promote dimerization.[4] Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | The presence of starting materials alongside the product indicates an incomplete reaction. Extend the reaction time or slightly increase the temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | The polarity of the desired product and some side products can be very similar. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product is an Oil or Low-Melting Solid | If the product is not a crystalline solid, purification by crystallization may be challenging. In such cases, column chromatography is the preferred method. |
| Residual Starting Materials | If starting materials are present, an initial acid-base extraction can be beneficial. The basic imidazo[1,2-a]pyridine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Neutralization of the aqueous layer followed by extraction will then recover the purified product. |
Experimental Protocols & Mechanisms
Standard Protocol for the Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine
This protocol is a generalized procedure based on the classical Tschitschibabin condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per gram of aminopyridine).
-
Reagent Addition: To this solution, add chloroacetone or bromoacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism:
Caption: The reaction mechanism for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine.
Common Side Reaction Pathway: α-Haloketone Self-Condensation
Sources
Technical Support Center: Purification of 2,5-Dimethylimidazo[1,2-a]pyridine
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2,5-dimethylimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of 2,5-dimethylimidazo[1,2-a]pyridine and general chromatographic principles.
Q1: What are the key physicochemical properties of 2,5-dimethylimidazo[1,2-a]pyridine that influence its chromatographic behavior?
A1: Understanding the molecule's structure is paramount. 2,5-Dimethylimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound. Key properties include:
-
Polarity: It is a moderately polar compound. The nitrogen atoms, particularly the unhindered N-1, can act as hydrogen bond acceptors, interacting with polar stationary phases. Its logP (octanol/water partition coefficient) is estimated to be around 1.95, indicating a balance of hydrophilic and lipophilic character.[1]
-
Basicity: The pyridine-like nitrogen in the imidazo[1,2-a]pyridine ring system is basic. This is a critical factor, as it can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially causing issues like peak tailing, irreversible adsorption, or even degradation.[2][3]
-
Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and methanol (MeOH). Analogues like 2-methylimidazo[1,2-a]pyridine are noted to be slightly soluble in water.[4]
Q2: What is the recommended stationary phase for purifying this compound?
A2: The choice of stationary phase is critical for success.
-
Standard Choice: Silica gel (60 Å, 230-400 mesh) is the most common stationary phase for normal-phase chromatography.[5]
-
Key Consideration: Due to the basic nature of the analyte, standard silica gel can be problematic. The acidic surface can lead to the issues mentioned in A1.
-
Alternative & Recommended Phases:
-
Deactivated Silica Gel: Pre-treating silica gel or, more commonly, adding a basic modifier like triethylamine (TEA) or ammonia (typically 0.5-2% v/v) to the mobile phase is highly recommended. This neutralizes the acidic silanol sites, preventing strong ionic interactions and improving peak shape.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica, especially if compound degradation is observed. Neutral or basic alumina can prevent acid-catalyzed decomposition.[2]
-
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The mobile phase selection is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for 2,5-dimethylimidazo[1,2-a]pyridine, allowing for good separation from impurities.
| Solvent System (v/v) | Polarity | Typical Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point. Increase EtOAc for higher polarity. Many imidazopyridine purifications use this system.[5] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar impurities. Start with a low percentage of MeOH (e.g., 1-2%) and increase as needed. |
| Chloroform / Hexane | Low | Effective for separating less polar compounds.[6] |
| Chloroform / Methanol | Medium to High | A versatile system with a wide polarity range. |
Pro-Tip: Always add the same percentage of basic modifier (e.g., 1% TEA) to your TLC mobile phase as you plan to use in your column eluent. This ensures the Rƒ value on the TLC plate is representative of the compound's behavior on the column.
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during the purification process.
Problem: My compound is not eluting from the column, or recovery is very low.
-
Likely Cause 1: Irreversible Adsorption. The basic nitrogen of your compound is binding too strongly to the acidic sites on the silica gel.
-
Solution: Your compound is likely still on the column. Try flushing the column with a highly polar solvent system, such as 5-10% methanol in DCM, containing 1-2% triethylamine. For future runs, use a deactivated stationary phase or add a basic modifier to your eluent from the start.[2]
-
-
Likely Cause 2: Incorrect Mobile Phase. The selected eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/EtOAc system, slowly increase the percentage of EtOAc. Monitor the fractions by TLC.[7]
-
-
Likely Cause 3: Compound Degradation. The compound may be unstable on silica gel.
-
Solution: Perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.[3] Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[2]
-
Problem: All my fractions are mixed. I can't separate my product from an impurity.
-
Likely Cause 1: Suboptimal Solvent System. The Rƒ difference between your product and the impurity is too small in the chosen eluent.
-
Solution: Re-screen for a better solvent system using TLC. Try different solvent combinations (e.g., switch from hexane/EtOAc to DCM/MeOH). The goal is to maximize the ΔRƒ between the spots.
-
-
Likely Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more. Overloading leads to broad bands that overlap.[8]
-
-
Likely Cause 3: Poor Column Packing. Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation.
-
Solution: Ensure you are using a proper slurry packing method to create a homogenous, well-settled column bed. Avoid letting the column run dry at any point, as this will cause cracks.[8]
-
Problem: My compound is streaking or "tailing" on the TLC plate and column.
-
Likely Cause: Strong Analyte-Stationary Phase Interaction. This is the classic sign of a basic compound interacting with acidic silica. The tail represents molecules that are slow to desorb from the active sites.
-
Solution: This issue is almost always solved by adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. The TEA is a stronger base and will preferentially bind to the acidic silanol groups, allowing your compound to elute with a much-improved, symmetrical spot/band shape.[9]
-
Problem: My compound eluted much faster than the TLC predicted.
-
Likely Cause 1: Sample Loaded in a Too-Strong Solvent. If the sample is dissolved in a solvent significantly more polar than the mobile phase for loading, it will carry the compound partway down the column in a diffuse band, leading to poor separation and premature elution.[8]
-
Solution: Dissolve the sample in the minimum possible volume of the mobile phase itself. If solubility is an issue, use a slightly more polar solvent but keep the volume to an absolute minimum. The best practice for poorly soluble samples is dry loading .[8]
-
-
Likely Cause 2: Column Channeling. An improperly packed column can have channels that allow the solvent and sample to travel down much faster than through the packed bed.
-
Solution: Repack the column carefully using a uniform slurry. Ensure the top surface of the silica is perfectly flat before loading the sample.
-
Troubleshooting Decision Tree
This diagram outlines a logical flow for diagnosing common chromatography issues.
Caption: A decision tree for troubleshooting common column chromatography problems.
Part 3: Experimental Protocols
These protocols provide detailed, self-validating steps for the purification process.
Protocol 1: TLC Analysis and Solvent System Selection
-
Prepare Stock Solution: Dissolve a small amount of your crude 2,5-dimethylimidazo[1,2-a]pyridine in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Use a capillary tube to spot the solution onto the baseline of at least three different TLC plates.
-
Prepare Eluent Chambers: In separate sealed chambers, prepare different solvent systems. For example:
-
Chamber 1: 80:20 Hexane:EtOAc (+ 1% TEA)
-
Chamber 2: 70:30 Hexane:EtOAc (+ 1% TEA)
-
Chamber 3: 98:2 DCM:MeOH (+ 1% TEA)
-
-
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up to about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under UV light (254 nm and 365 nm).
-
Calculate Rƒ: Calculate the Rƒ value for your target compound in each system (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select System: Choose the solvent system that gives your product an Rƒ value between 0.2 and 0.4 and provides the best possible separation from nearby impurities.
Protocol 2: Column Preparation and Sample Loading
This workflow outlines the critical steps from column packing to fraction collection.
Caption: Standard workflow for flash column chromatography purification.
Detailed Steps:
-
Column Packing (Wet Slurry Method):
-
Secure a column of appropriate size vertically. Add a small plug of cotton or glass wool and a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a smooth, pourable slurry.
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column to dislodge air bubbles and help the silica settle into a uniform bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in the absolute minimum volume of eluent (or a slightly more polar solvent if necessary).[8] Carefully pipette this solution directly onto the center of the silica bed without disturbing the surface. Drain the solvent until the sample solution has fully entered the silica. Carefully add a small amount of fresh eluent, drain again, and repeat twice to ensure the entire sample is loaded in a narrow band.
-
Dry Loading (Recommended for Poor Solubility): Dissolve your crude material in a volatile solvent (like DCM). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto silica.[8] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add a protective layer of sand on top of your sample band/layer.
-
Fill the column with the mobile phase.
-
If performing flash chromatography, apply pressure using nitrogen or compressed air to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Reddit r/chemistry community discussion. Troubleshooting column chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
De Rycker, M., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]
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Sharma, U. D., et al. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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Manipal Academy of Higher Education. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
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ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]
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Tang, B., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
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Reddy, T. R., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]
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International Journal of Pharmaceutical Erudition. November 2024 Issue. [Link]
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Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
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Navarrete-Vazquez, G., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings. [Link]
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ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Tang, B., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
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Das, D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
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ResearchGate. A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]
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Royal Society of Chemistry. Supporting Information: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]
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Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]
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ResearchGate. An efficient and catalyst-free synthesis of N-Arylidene-2-Arylimidazo[1,2-A]pyridine-3-ylamine derivatives via Strecker reaction under controlled microwave heating. [Link]
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ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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Sahu, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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Kumar, K., & Singh, R. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. [Link]
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Kanateva, A., & Zhilyaev, D. (2021). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. Frontiers in Chemistry. [Link]
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Technical Support Center: High-Purity Recrystallization of 2,5-Dimethylimidazo[1,2-a]pyridine
Welcome to the technical support guide for the purification of 2,5-Dimethylimidazo[1,2-a]pyridine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into obtaining this compound in high purity through recrystallization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of 2,5-Dimethylimidazo[1,2-a]pyridine and related heterocyclic compounds.
Q1: What are the ideal solvent characteristics for recrystallizing 2,5-Dimethylimidazo[1,2-a]pyridine?
The perfect recrystallization solvent hinges on a specific temperature-dependent solubility profile. The ideal solvent should exhibit:
-
High solubility at elevated temperatures: The solvent must completely dissolve your crude 2,5-Dimethylimidazo[1,2-a]pyridine near the solvent's boiling point. This ensures you can create a saturated solution.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should drop significantly, forcing the pure material to crystallize out of the solution.
-
Appropriate impurity solubility: The solvent should either keep impurities dissolved at all temperatures (so they remain in the mother liquor) or be a poor solvent for them entirely (allowing for removal via hot filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals without requiring high temperatures that could melt or decompose the product.
-
Inertness: The solvent must not react with 2,5-Dimethylimidazo[1,2-a]pyridine.
Q2: Which solvents are commonly successful for this class of compounds?
For imidazo[1,2-a]pyridine derivatives, a range of solvents with varying polarities have proven effective. Given the compound's LogP of ~1.95 and low water solubility, it is significantly more soluble in organic solvents.[1]
-
Single Solvents: Alcohols like ethanol and methanol are excellent starting points.[2] They are polar enough to dissolve the heterocyclic structure, especially when hot, but often allow for good crystal formation upon cooling. Other potential candidates include acetone, ethyl acetate, and toluene.[3]
-
Mixed Solvent Systems: A co-solvent system is often highly effective when no single solvent meets all the criteria.[4] A common and successful pairing for similar compounds is an ethanol/water mixture.[5] In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy, indicating saturation. The solution is then reheated to clarify and cooled slowly.
Q3: What are the likely impurities in my crude 2,5-Dimethylimidazo[1,2-a]pyridine?
Understanding potential impurities is critical for designing an effective purification strategy. Common synthesis routes involve the condensation of a 2-aminopyridine derivative with an α-haloketone.[6][7] Therefore, impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-6-methylpyridine and chloroacetone.
-
Side-Products: Incomplete cyclization or polymerization products.
-
Reagents: Catalysts or bases (e.g., triethylamine) used during the reaction or initial chromatographic purification.[4] These are often highly soluble in the mother liquor.
Q4: How can I perform a quick solvent screening test?
A small-scale test is essential to avoid wasting your entire batch of crude product.
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, toluene, ethyl acetate, hexane, water) dropwise at room temperature.
-
Observation (Cold): Note if the compound dissolves readily in the cold. If it does, that solvent is unsuitable as a primary recrystallization solvent but might work as the "good" solvent in a mixed-solvent system.
-
Heating: If the compound is poorly soluble in the cold, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that dissolved the compound when hot and produced a high yield of clean-looking crystals upon cooling.
Section 2: Troubleshooting Common Recrystallization Issues
Even with a good solvent choice, problems can arise. This guide provides direct solutions to common experimental failures.
Issue 1: My compound "oils out" and won't crystallize.
-
Causality: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, or if the concentration of the solute is too high.[8] It can also be exacerbated by the presence of impurities that depress the melting point.[9]
-
Solution:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to decrease the solution's saturation point.[8][9]
-
Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to cool gradually.
-
Scratching: Vigorously scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.[8]
-
Issue 2: No crystals are forming, even after cooling.
-
Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[8][9]
-
Solution:
-
Induce Nucleation: First, try scratching the flask with a glass rod.[10] If that fails, add a "seed crystal"—a tiny speck of the pure compound—to the solution.[4][10]
-
Reduce Solvent Volume: If nucleation techniques don't work, you have likely used too much solvent.[9] Gently heat the solution and boil off some of the solvent (15-25%) in a fume hood, then attempt to cool it again.[10]
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a refrigerator to further decrease the compound's solubility and force crystallization.[4]
-
Issue 3: My yield is very low.
-
Causality: A low recovery suggests that a significant amount of the compound remains dissolved in the cold mother liquor. This is often caused by using an excessive amount of solvent or choosing a solvent in which the compound has moderate solubility even when cold.[4][10]
-
Solution:
-
Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Recover from Mother Liquor: The solvent from the filtrate (mother liquor) can be partially evaporated to yield a second crop of crystals. Note that this second crop may be less pure and might require a second recrystallization.[4]
-
Issue 4: The final crystals are colored or seem impure.
-
Causality: Color can arise from highly conjugated impurities that are trapped within the crystal lattice. This is often a result of the solution cooling too quickly, preventing the selective formation of pure crystals.[10]
-
Solution:
-
Slow Down Crystallization: Rapid crystal formation traps impurities. Ensure cooling is slow and undisturbed. Adding a slight excess of solvent (5-10%) can help by keeping the solution from becoming supersaturated too quickly.[10]
-
Use Activated Charcoal: If the impurities are colored, they can often be removed with activated charcoal. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Issue 5: The compound crystallizes in the funnel during hot filtration.
-
Causality: This occurs when the hot, saturated solution cools slightly upon contact with the cooler funnel and filter paper, causing the product to prematurely precipitate and clog the filter.[8]
-
Solution:
-
Use Excess Solvent: Use a bit more hot solvent (approx. 10-15% excess) than the minimum required for dissolution. This slight dilution will keep the compound in solution during the transfer. The excess solvent can be evaporated after filtration and before cooling.[8]
-
Pre-heat Everything: Keep the receiving flask on the hot plate to allow hot solvent vapors to heat the filter funnel. You can also pre-rinse the filter paper with a small amount of hot, pure solvent immediately before pouring your solution through.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 2,5-Dimethylimidazo[1,2-a]pyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol in small portions until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and add a slight excess of hot ethanol to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Two-Solvent (Co-Solvent) Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature, followed by chilling in an ice bath.
-
Isolation & Washing: Collect the crystals by suction filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the pure crystals under vacuum.
Section 4: Data Tables & Workflow Diagrams
Table 1: Predicted Solubility Profile of 2,5-Dimethylimidazo[1,2-a]pyridine
| Solvent Class | Solvent Example | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Recrystallization Suitability |
| Polar Protic | Water | Very Low[1] | Low | Poor primary solvent; Excellent anti-solvent.[3][5] |
| Ethanol/Methanol | Sparingly Soluble | Soluble | Excellent single solvent or "good" solvent.[2] | |
| Polar Aprotic | Acetone | Sparingly Soluble | Soluble | Good candidate for single solvent. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good candidate for single or mixed solvent.[3] | |
| Non-Polar | Toluene | Low | Soluble | Good candidate for single solvent.[3] |
| Hexane/Heptane | Very Low | Sparingly Soluble | Potential anti-solvent with a more polar solvent. |
Diagram 1: Workflow for Selecting a Recrystallization Solvent System
Caption: Decision tree for selecting an appropriate recrystallization method.
Diagram 2: Troubleshooting Guide for Failed Crystallization
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Technical Support Center: Impurity Identification in 2,5-Dimethylimidazo[1,2-a]pyridine Synthesis by HPLC
Welcome to the technical support center for the analysis of 2,5-Dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational structures in medicinal chemistry, making the control and characterization of impurities a critical aspect of drug safety and efficacy.[1][2]
This resource provides in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting guides for High-Performance Liquid Chromatography (HPLC) analysis, and validated starting protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of impurity analysis for 2,5-Dimethylimidazo[1,2-a]pyridine.
Q1: What are the most likely impurities in the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine?
A1: The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-6-methylpyridine with a 3-halobutan-2-one (e.g., 3-chloro-2-butanone).[3] Impurities primarily arise from unreacted starting materials, side reactions, and subsequent degradation.[4][5]
Common Process-Related Impurities:
-
Unreacted Starting Materials: 2-amino-6-methylpyridine and residual 3-halobutan-2-one or its hydrolysis products.
-
Positional Isomers: Reaction at the pyridine ring nitrogen can sometimes be accompanied by reactions at other sites, though this is less common for this specific scaffold.
-
Over-alkylation Products: Reaction of the product with another molecule of the alkylating agent.
-
Dimerization Products: Side reactions, particularly under harsh conditions, can lead to the formation of dimers of the starting aminopyridine.[6]
Degradation Products:
-
Hydrolysis Products: The imidazo ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened impurities.
-
Oxidation Products: Exposure to air and light can lead to the formation of N-oxides or other oxidation products.
Q2: Why is Reversed-Phase HPLC the preferred method for this analysis?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for pharmaceutical impurity profiling for several key reasons:[5][7]
-
Versatility: RP-HPLC, typically using C18 or C8 columns, can effectively separate a wide range of compounds with varying polarities, from the polar starting materials to the more nonpolar product and potential dimers.
-
High Resolution: It provides the high resolving power necessary to separate structurally similar impurities from the main Active Pharmaceutical Ingredient (API) peak.
-
Reproducibility and Robustness: Modern HPLC systems and columns offer excellent reproducibility, which is critical for method validation and routine quality control.[8]
-
Compatibility with Mass Spectrometry (MS): RP-HPLC methods often use volatile mobile phases (e.g., acetonitrile, methanol, water with formic acid or ammonium formate), making them directly compatible with MS detectors.[4] This hyphenated technique (LC-MS) is invaluable for the structural elucidation of unknown impurities.[7][9]
Q3: What are good starting conditions for an HPLC method?
A3: A good starting point for method development is a gradient elution on a C18 column. This allows you to screen for impurities across a broad polarity range in a single run.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Industry standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of basic analytes in positive ion MS.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility by controlling viscosity.[11] |
| Detection (UV) | 254 nm and 280 nm | Imidazo[1,2-a]pyridines typically have strong absorbance in this range. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for column overload.[12] |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Q4: My main product peak is tailing severely. What are the common causes and solutions?
A4: Peak tailing for basic compounds like 2,5-Dimethylimidazo[1,2-a]pyridine is a frequent issue in RP-HPLC.[13] The primary cause is often secondary interactions between the protonated analyte and acidic silanol groups on the silica-based column packing.[13]
-
Cause 1: Mobile Phase pH: If the mobile phase pH is not low enough, a mixed population of your analyte (protonated and neutral) can exist, leading to tailing. Furthermore, residual silanol groups on the column are more likely to be ionized and interact with your basic analyte.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) will bring the pH to ~2.5-3.0, fully protonating the basic nitrogen atoms on your molecule and suppressing the ionization of silanol groups, leading to a more symmetrical peak shape.[10]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, causing excess analyte to travel through the column more quickly, resulting in a distorted peak.[11][12]
-
Solution: Dilute your sample and reinject. A good starting concentration is 0.1-0.5 mg/mL. If the peak shape improves upon dilution, you were likely overloading the column.[14]
-
-
Cause 3: Column Health: The column itself may be the issue. Voids in the packing material or contamination can create alternative flow paths, leading to peak distortion.[12][13]
-
Solution: First, try flushing the column with a strong solvent like isopropanol or acetonitrile to remove contaminants.[12] If this fails, the issue may be a void at the head of the column. You can try reversing the column (if permitted by the manufacturer) and flushing at a low flow rate. If tailing persists across all peaks, the column may need to be replaced.[13]
-
Q5: I see several small, unidentified peaks in my chromatogram. How can I go about identifying them?
A5: Identifying unknown peaks is a systematic process that combines chromatographic data with spectroscopic information.
Step-by-Step Identification Protocol:
-
Blank Injection: Inject your sample solvent (diluent) to ensure the peaks are not coming from your solvent or the system itself ("ghost peaks").[12]
-
Analyze Starting Materials: Inject solutions of your starting materials (2-amino-6-methylpyridine and 3-chloro-2-butanone) individually to see if any of the unknown peaks correspond to them.
-
Forced Degradation Study: To identify potential degradation products, subject your purified product to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting samples. This can help you tentatively identify which impurities are degradants.
-
LC-MS Analysis: This is the most powerful tool for impurity identification.[4][5]
-
Obtain the mass-to-charge ratio (m/z) for each impurity peak.
-
A high-resolution mass spectrometer (HRMS) can provide an accurate mass, allowing you to predict the elemental composition and molecular formula.[4]
-
Perform tandem MS (MS/MS) to fragment the impurity ions. The fragmentation pattern provides structural clues that can help you piece together the molecule's structure, much like a puzzle.[4]
-
-
Isolation and NMR: If an impurity is present at a sufficient level (>0.1%), you may need to isolate it using preparative HPLC for definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Q6: An impurity peak is co-eluting with my main product peak. How can I improve the resolution?
A6: Improving resolution between two closely eluting peaks requires adjusting the selectivity of your chromatographic system.
-
Solution 1: Modify the Gradient: Make your gradient shallower around the elution time of your main peak. For example, if your peak elutes at 40% Acetonitrile, try holding the gradient at 35-45% for a longer period. This gives the two compounds more time to interact differently with the stationary phase.[16]
-
Solution 2: Change the Organic Modifier: Switch your organic solvent from acetonitrile to methanol (or a mixture of the two). Methanol has different solvent properties and can alter the elution order and selectivity between your compounds.
-
Solution 3: Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of your analyte or impurities, potentially leading to significant changes in retention and improved separation.[16]
-
Solution 4: Change the Column Stationary Phase: If other options fail, changing the column is a powerful way to alter selectivity. If you are using a standard C18 column, try a C18 with a different end-capping, a Phenyl-Hexyl phase, or a Cyano (CN) phase. These stationary phases offer different retention mechanisms (e.g., pi-pi interactions on a phenyl column) that can resolve challenging co-elutions.
Section 3: Protocols and Visualizations
This section provides a detailed starting protocol and visual diagrams to guide your experimental setup and troubleshooting logic.
Protocol 1: Standard Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of your 2,5-Dimethylimidazo[1,2-a]pyridine reaction mixture or final product into a 20 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Sonication: Sonicate the flask for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the 20 mL mark with the diluent. This yields a stock solution of 0.5 mg/mL.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial. This step is crucial to remove particulates that could damage the column or injector.[14]
-
Analysis: Inject the filtered sample into the HPLC system.
Visualizing the Chemistry and Workflow
Diagrams created with Graphviz help to visualize the key processes involved in the synthesis and analysis.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
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Grokipedia. (n.d.). Chichibabin reaction. [Link]
- Szymańska, E., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Kumar, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
- Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
Chen, Z. Z., et al. (2012). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. PubMed. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (n.d.). US20060063797A1 - Process for preparing a substituted imidazopyridine compound.
-
Guchhait, S. K., & Khatun, N. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link]
-
RSC Publishing. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
Sources
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- 3. US20060063797A1 - Process for preparing a substituted imidazopyridine compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mastelf.com [mastelf.com]
- 13. waters.com [waters.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. rroij.com [rroij.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for 2,5-Dimethylimidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental challenges.
Overview of the Synthesis
The synthesis of 2,5-dimethylimidazo[1,2-a]pyridine typically proceeds via the condensation of 2-amino-6-methylpyridine with a suitable three-carbon building block, most commonly chloroacetone. This reaction, a variation of the classic Tschitschibabin reaction, is a robust method for constructing the imidazo[1,2-a]pyridine scaffold.[1] The general reaction scheme is depicted below:
Caption: General reaction for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine.
The reaction involves the initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-methylpyridine by chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine in a question-and-answer format.
Question 1: My reaction is showing low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
2-amino-6-methylpyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
Chloroacetone: This reagent can degrade over time. It is advisable to use freshly opened or distilled chloroacetone. Old or discolored chloroacetone can lead to side reactions and lower yields.[2]
-
-
Reaction Temperature:
-
Insufficient Heat: The reaction generally requires heating to proceed at a reasonable rate. Room temperature reactions may be very slow or not proceed at all.
-
Optimal Temperature Range: The optimal temperature can vary depending on the solvent used. For solvents like ethanol or isopropanol, reflux temperatures are commonly employed. In solvent-free conditions, temperatures around 60-80 °C have been shown to be effective.[3] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Solvent Selection:
-
The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol and isopropanol are commonly used and generally give good results.
-
High-boiling point polar aprotic solvents like DMF can also be used, sometimes even at room temperature, although reaction times may be longer.[4]
-
"Green" and solvent-free approaches have also been reported. Heating the neat mixture of reactants can be a very efficient method, avoiding the need for a solvent altogether.[3]
-
-
Reaction Time:
-
Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
-
Catalyst:
-
While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield.
-
Acid Catalysis: Traces of acid can catalyze the cyclization step.
-
Metal Catalysis: Copper(I) salts, such as CuI or CuBr, have been shown to be effective catalysts for the synthesis of imidazo[1,2-a]pyridines, often allowing for milder reaction conditions.[2] Iodine has also been used as a catalyst in some instances.[5]
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate their formation:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 2-amino-6-methylpyridine and chloroacetone.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Using a slight excess of one of the reactants (typically the more volatile one, chloroacetone) can help to drive the reaction to completion, but this may complicate purification.
-
-
Polymerization of Chloroacetone: Chloroacetone can self-condense or polymerize, especially under basic conditions or upon prolonged heating.
-
Solution: Add the chloroacetone slowly to the reaction mixture, especially at elevated temperatures. Avoid using strong bases unless the reaction specifically calls for it.
-
-
Formation of Isomeric Products: While the reaction is generally regioselective, there is a small possibility of forming other isomers if impurities are present in the starting materials.
-
Solution: Use high-purity starting materials.
-
-
Oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the product or starting materials can occur.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if you are using sensitive reagents or prolonged reaction times at high temperatures.
-
To minimize side products, it is crucial to maintain good experimental technique, use pure reagents, and optimize the reaction conditions as discussed in the previous question.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of 2,5-dimethylimidazo[1,2-a]pyridine can typically be achieved by column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent system should be adjusted to achieve good separation of the product from impurities.
-
A good starting point for the eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) . The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
For more polar impurities, a solvent system like dichloromethane/methanol (e.g., 98:2 v/v) can be effective.[6]
-
-
Pro-Tip: It can be beneficial to add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to prevent streaking of the basic product on the silica gel column.[7]
-
-
Recrystallization:
-
If the crude product is relatively pure, recrystallization can be an effective method for obtaining highly pure material.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents to try for imidazo[1,2-a]pyridines include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 5-methyl group on the pyridine ring in this reaction?
A1: The methyl group at the 5-position of the imidazo[1,2-a]pyridine ring (originating from the 6-position of 2-amino-6-methylpyridine) is an electron-donating group. This group increases the electron density of the pyridine ring, which can have two main effects:
-
Increased Nucleophilicity: The increased electron density on the pyridine nitrogen can make it more nucleophilic, potentially accelerating the initial N-alkylation step with chloroacetone.
-
Influence on Aromaticity: The methyl group can also influence the electronic properties of the final product.
Q2: Can I use other α-haloketones in this reaction?
A2: Yes, this reaction is quite versatile and can be performed with a variety of α-haloketones to synthesize different substituted imidazo[1,2-a]pyridines. The choice of the α-haloketone will determine the substituent at the 2-position of the final product. For example, using α-bromoacetophenone would lead to the synthesis of 5-methyl-2-phenylimidazo[1,2-a]pyridine.[8]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, several greener alternatives have been explored:
-
Solvent-Free Synthesis: As mentioned earlier, the reaction can often be carried out by simply heating the mixture of the two reactants without any solvent. This reduces solvent waste and can lead to shorter reaction times and simpler work-ups.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[9]
-
Aqueous Reaction Conditions: Some syntheses of imidazo[1,2-a]pyridines have been successfully performed in water, which is an environmentally benign solvent.[10]
Q4: What are the key safety precautions I should take when working with chloroacetone?
A4: Chloroacetone is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. Key safety precautions include:
-
Toxicity: Chloroacetone is toxic if swallowed, inhaled, or in contact with skin. It is also a lachrymator (causes tearing).[7][8][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat.[8]
-
Ventilation: Work exclusively in a certified chemical fume hood to avoid inhaling the vapors.[7]
-
Storage: Store chloroacetone in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2][8]
-
Handling: Use only non-sparking tools when handling chloroacetone, as it is flammable.[8] Grounding and bonding of containers during transfer is also recommended to prevent static discharge.[8]
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. An emergency shower and eyewash station should be readily accessible.[8]
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 eq).
-
Add ethanol as the solvent (approximately 10 mL per gram of 2-amino-6-methylpyridine).
-
Slowly add chloroacetone (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Solvent-Free Synthesis
-
In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and chloroacetone (1.05 eq).
-
Heat the mixture in an oil bath at 60-80 °C with stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis (General Trends)
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| None | Ethanol | Reflux | 70-85 | [4] |
| None | DMF | Room Temp. | 60-80 (longer time) | [4] |
| None | None | 60-80 | 85-95 | [3] |
| CuI | DMF | 80 | 80-90 | [2] |
| I₂ | Ethanol | Reflux | 80-92 |
Note: Yields are representative for the synthesis of various imidazo[1,2-a]pyridines and may vary for the 2,5-dimethyl derivative.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Dimethylimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates for this important heterocyclic scaffold. Drawing upon established synthetic protocols and field-proven insights, this document provides a structured approach to troubleshooting common issues in a practical question-and-answer format.
Introduction to 2,5-Dimethylimidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] The synthesis of 2,5-dimethylimidazo[1,2-a]pyridine typically involves the condensation of 5-methyl-2-aminopyridine with an appropriate three-carbon building block, most commonly an α-haloketone such as chloroacetone or bromoacetone.[5][6][7] While seemingly straightforward, this reaction is susceptible to various factors that can lead to diminished yields and the formation of unwanted byproducts. This guide will walk you through a systematic process of identifying and resolving these issues.
Troubleshooting Flowchart
Here is a general workflow to diagnose and address low conversion rates in your reaction.
Caption: A stepwise guide to troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My reaction has stalled, and I'm observing a significant amount of unreacted 5-methyl-2-aminopyridine. What are the likely causes?
A1: Unreacted starting material, particularly the aminopyridine, often points to issues with the electrophile (e.g., chloroacetone or bromoacetone) or the fundamental reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Purity and Stability of the α-Haloketone:
-
Causality: α-Haloketones can degrade over time, especially if exposed to moisture or light. The primary degradation pathway is hydrolysis to the corresponding α-hydroxyketone, which is unreactive in this condensation.
-
Solution:
-
Check the Purity: Use freshly opened or recently purified α-haloketone. You can quickly check the purity by ¹H NMR.
-
Proper Storage: Store α-haloketones in a cool, dark place, preferably under an inert atmosphere.
-
-
-
Insufficient Reaction Temperature or Time:
-
Causality: The reaction involves a nucleophilic substitution followed by an intramolecular cyclization and dehydration. These steps have activation energy barriers that may not be overcome at too low a temperature.
-
Solution:
-
Gradual Temperature Increase: If the reaction is being run at room temperature, consider gently heating it to 40-60 °C. Many procedures recommend temperatures around 60°C for this type of reaction.[5]
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly, extend the reaction time.
-
-
-
Solvent Effects:
-
Causality: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophilic amine, potentially hindering its reactivity, while very non-polar solvents may not sufficiently dissolve the starting materials.
-
Solution:
-
Solvent Screening: If you are using a non-traditional solvent, consider switching to a more common one for this reaction, such as ethanol, isopropanol, or DMF.[6] Protic solvents of medium polarity often facilitate the reaction and can help with product precipitation.[1]
-
Solvent Purity: Ensure your solvent is dry, as water can promote the hydrolysis of the α-haloketone.
-
-
Q2: I'm observing multiple spots on my TLC plate, and the desired product is a minor component. What are the potential side reactions?
A2: The formation of multiple byproducts is a common issue. Understanding the possible side reactions is key to mitigating them.
-
Dimerization or Polymerization of the α-Haloketone:
-
Causality: α-Haloketones can self-condense, especially in the presence of a base.
-
Solution:
-
Order of Addition: Add the α-haloketone slowly to the solution of 5-methyl-2-aminopyridine. This ensures that the aminopyridine is in excess relative to the α-haloketone at any given time, favoring the desired reaction pathway.
-
-
-
Formation of an Amidine Intermediate:
-
Causality: The exocyclic nitrogen of 2-aminopyridine can react with the carbonyl group of the α-haloketone before the pyridine nitrogen displaces the halide. This can lead to the formation of stable, off-pathway intermediates.
-
Solution:
-
Use of a Base: The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can facilitate the initial nucleophilic attack of the pyridine nitrogen and the final dehydration step.[7]
-
-
-
Reaction with Solvent:
-
Causality: If using a nucleophilic solvent like an alcohol at high temperatures, it can compete with the aminopyridine in reacting with the α-haloketone.
-
Solution:
-
Choose an Appropriate Solvent: If high temperatures are required, consider using a less nucleophilic solvent like DMF or acetonitrile.
-
-
Q3: I'm using a catalyst (e.g., iodine, copper) for a multi-component reaction to synthesize a more complex 2,5-dimethylimidazo[1,2-a]pyridine derivative, and the conversion is low. What should I check?
A3: Catalyzed reactions introduce additional variables that need to be carefully controlled.
-
Catalyst Activity and Loading:
-
Causality: Catalysts can be deactivated by impurities in the starting materials or solvent. The catalyst loading is also crucial; too little may result in a slow reaction, while too much can sometimes lead to side reactions.
-
Solution:
-
Catalyst Quality: Use a high-purity catalyst from a reputable supplier. For copper-catalyzed reactions, ensure the copper(I) source has not been oxidized to copper(II).
-
Optimize Catalyst Loading: If you suspect catalyst deactivation, try increasing the loading slightly. Optimization studies often show a sweet spot for catalyst concentration. For example, in some iodine-catalyzed syntheses, 5 mol% was found to be optimal, with no significant improvement at 10 mol%.[8]
-
-
-
Atmosphere Control:
-
Causality: Many copper-catalyzed reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[9]
-
Solution:
-
Inert Atmosphere Technique: Use standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere. Degas the solvent before use.
-
-
-
Ligand Effects (if applicable):
-
Causality: In some metal-catalyzed reactions, ligands are used to stabilize the catalyst and promote the desired transformation. The choice of ligand can be critical.
-
Solution:
-
Ligand Screening: If your reaction uses a ligand, consult the literature for optimal ligand choices for similar transformations.
-
-
Experimental Protocols
This protocol is a standard method for the synthesis of the target compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-aminopyridine (1.0 eq) and ethanol (5-10 mL per gram of aminopyridine).
-
Reagent Addition: While stirring, add chloroacetone (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. .
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
If the purity of the starting aminopyridine is , it can be purified by recrystallization.
-
Dissolution: Dissolve the crude 5-methyl-2-aminopyridine in a minimal amount of a hot solvent, such as toluene or a mixture of ethanol and water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Solvent Screening for Imidazo[1,2-a]pyridine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol | Reflux | 6 | >95 |
| 2 | Isopropanol | Reflux | 6 | >95 |
| 3 | Acetonitrile | Reflux | 8 | 85 |
| 4 | Toluene | Reflux | 12 | 70 |
| 5 | Dichloromethane | Reflux | 24 | 40 |
| 6 | Water | 100 | 12 | Low, with byproducts |
Note: Conversion rates are typical and can vary based on specific reaction conditions.
Visualization of Key Relationships
Caption: Key parameters influencing reaction outcomes.
References
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health.
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
-
General and mild preparation of 2-aminopyridines. PubMed.
-
Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Thieme.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed.
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of 2,5- and 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives
An In-depth Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is the backbone for drugs with a wide therapeutic spectrum, including anti-cancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The specific substitution pattern on the imidazo[1,2-a]pyridine core profoundly influences the compound's biological activity, making a comparative analysis of isomers crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[4][5] This guide provides a detailed comparative analysis of the biological activity of 2,5- and 2,7-dimethylimidazo[1,2-a]pyridine derivatives, with a focus on their cytotoxic effects against cancer cell lines.
Unveiling the Biological Potential: A Head-to-Head Comparison
While the broader class of imidazo[1,2-a]pyridines has been extensively studied, direct comparative studies of the 2,5- and 2,7-dimethyl isomers are less common. However, a key study by Aliwaini et al. provides valuable data for a direct comparison of the cytotoxic activities of derivatives of these two isomers.[6] The study synthesized and evaluated a series of 3-[(4-Chlorophenyl)diazenyl]-2-methylimidazo[1,2-a]pyridine derivatives, including the 2,5-dimethyl and 2,7-dimethyl substituted compounds.
The investigation revealed that both the 2,5- and 2,7-dimethylimidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic activity against human melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines.[6] This activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[6]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values from the study by Aliwaini et al. are summarized below, providing a quantitative comparison of the cytotoxic potency of the 2,5- and 2,7-dimethylimidazo[1,2-a]pyridine derivatives.[6]
| Compound | Substitution | A375 (Melanoma) IC50 (µM) | WM115 (Melanoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | 2,7-Dimethyl | 9.7 | 15.3 | 10.5 |
| 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine (Compound 7) | 2,5-Dimethyl | 25.4 | 44.6 | 35.8 |
The data clearly indicates that the 2,7-dimethyl substituted derivative (Compound 6) exhibits significantly higher cytotoxic potency across all three tested cancer cell lines compared to its 2,5-dimethyl counterpart (Compound 7).[6] This suggests that the position of the methyl group on the pyridine ring plays a crucial role in the anticancer activity of this class of compounds.
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
The cytotoxic effects of these imidazo[1,2-a]pyridine derivatives are linked to their ability to modulate the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a key regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to evaluate the biological activity of the 2,5- and 2,7-dimethylimidazo[1,2-a]pyridine derivatives.
Synthesis of 3-[(4-Chlorophenyl)diazenyl]-2,5/2,7-dimethylimidazo[1,2-a]pyridines
The synthesis of these compounds, as described by Aliwaini et al., involves the reaction of hydrazonoyl chloride with the appropriately substituted 2-aminopicoline in the presence of a base.[6]
Step-by-Step Protocol:
-
To a stirred solution of hydrazonoyl chloride (1 equivalent) and the appropriate 2-aminopicoline (1.2 equivalents) in dry tetrahydrofuran (THF), add triethylamine (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting solid with water to remove triethylammonium salts.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-[(4-Chlorophenyl)diazenyl]-2,5- or 2,7-dimethylimidazo[1,2-a]pyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A375, WM115, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
The comparative analysis of 2,5- and 2,7-dimethylimidazo[1,2-a]pyridine derivatives reveals a clear structure-activity relationship, with the 2,7-dimethyl isomer demonstrating superior cytotoxic activity against the tested cancer cell lines.[6] This finding provides a valuable starting point for the design of more potent and selective anticancer agents based on the imidazo[1,2-a]pyridine scaffold.
Future research should focus on:
-
Expanding the SAR studies: Synthesizing and evaluating a broader range of derivatives with modifications at various positions of the imidazo[1,2-a]pyridine ring to further optimize potency and selectivity.
-
Investigating other biological activities: Exploring the antimicrobial and anti-inflammatory potential of these specific isomers to uncover their full therapeutic utility.
-
In vivo studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the structure-activity relationships of these versatile heterocyclic compounds, the scientific community can continue to unlock their therapeutic potential in the fight against cancer and other diseases.
References
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.
- BenchChem. (2025). Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Comparative Guide.
- Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112.
- Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969–1975.
- Márquez-Flores, Y. K., Campos-Aldrete, M. E., & Rivera-Islas, J. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- Narayan, G., Suthar, P., Patel, H., & Chavda, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- RSC Publishing. (2014).
- Sławiński, J., & Szafrański, K. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355–362.
- Vaskevych, A. I., Palamarchuk, I. V., Vaskevych, R. I., & Kholodnyak, S. V. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504.
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The 2,5-Dimethylimidazo[1,2-a]pyridine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1] Its derivatives have shown significant promise as anticancer agents by targeting various critical cellular pathways.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives and their analogues, with a focus on their anticancer properties. We will explore how subtle modifications to this scaffold influence biological activity, compare its performance against other relevant heterocyclic systems, and provide detailed experimental protocols to aid in the research and development of novel therapeutics.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Anticancer Agents
The bicyclic 5-6 fused ring system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this scaffold have been reported to exhibit a range of anticancer activities, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR and the disruption of tubulin polymerization.[2][3] The anticancer efficacy is highly dependent on the nature and position of substituents on the core structure.[4]
Structure-Activity Relationship (SAR) of Substituted Imidazo[1,2-a]pyridines in Oncology
The strategic placement of substituents on the imidazo[1,2-a]pyridine ring system is paramount in dictating the potency and selectivity of these compounds as anticancer agents. While a comprehensive SAR study specifically focused on the 2,5-dimethyl substitution pattern is still an emerging area, extensive research on related analogues provides critical insights into the key determinants of activity.
The Significance of Substituents at the 2- and 3-Positions
The 2- and 3-positions of the imidazo[1,2-a]pyridine ring are frequently targeted for modification to enhance anticancer activity. The introduction of aryl groups at the 2-position is a common strategy, with the substitution pattern on this aryl ring playing a crucial role. For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated as Nek2 inhibitors, the presence of a halogen on the 2-phenyl ring significantly boosted antiproliferative activity against the MGC-803 human gastric cancer cell line.[2] A chloro or bromo substituent at the para-position of the 2-phenyl ring resulted in the most potent compounds.[2]
The 3-position is another key site for modification. The introduction of carboxamide moieties at this position has been shown to be beneficial for antitubercular activity in 2,7-dimethylimidazo[1,2-a]pyridine derivatives, suggesting that this functional group could also be explored for anticancer properties in the 2,5-dimethyl series.[5]
The Role of the 5-Methyl Group
The methyl group at the 5-position, as specified in the topic of this guide, is expected to influence the compound's lipophilicity and steric profile. This can impact its ability to cross cell membranes and interact with the target protein. While specific data on the 5-methyl group's contribution is limited, it is a crucial element to consider in the rational design of new derivatives.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activities of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID | 2-Substituent | 5-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Aryl | H | - | HCC1937 (Breast) | 45 | [6] |
| IP-6 | Aryl | H | - | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | Aryl | H | - | HCC1937 (Breast) | 79.6 | [6] |
| Compound 6 | Aryl | H | - | A375 (Melanoma) | <12 | [2] |
| Compound 28e | 4-Chlorophenyl | H | - | MGC-803 (Gastric) | 0.038 | [2] |
| Compound 28f | 4-Bromophenyl | H | - | MGC-803 (Gastric) | 0.042 | [2] |
| Compound 12b | tert-Butylamino | H | 3-Phenylamino | Hep-2, MCF-7, A375 | 11 | [7] |
| Compound 12b | tert-Butylamino | H | 3-Phenylamino | HepG2 | 13 | [7] |
Comparative Analysis with Alternative Heterocyclic Scaffolds
To provide a broader context for the therapeutic potential of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives, it is essential to compare their activity with that of other well-established heterocyclic scaffolds known to exhibit anticancer properties, particularly those targeting similar mechanisms of action such as kinase inhibition.
For instance, various pyridine-urea derivatives have been extensively studied as inhibitors of kinases like VEGFR-2.[2] A comparative analysis reveals that while both scaffolds can achieve high potency, the specific structural requirements for optimal activity differ significantly. The pyridine-ureas often rely on specific hydrogen bonding interactions facilitated by the urea moiety, whereas the imidazo[1,2-a]pyridines appear to derive their potency from a combination of steric and electronic factors governed by the substituents on the fused ring system.
Caption: Comparison of imidazo[1,2-a]pyridines and pyridine-ureas.
Experimental Protocols
To facilitate further research and validation of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cell Proliferation (MTT) Assay
This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: Workflow for Western Blot Analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., G-PEM buffer)
-
96-well plates (clear bottom)
-
Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
-
Test compounds, positive control (e.g., Nocodazole), and negative control (e.g., Paclitaxel)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin/GTP mixture to the wells to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[6]
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization for each concentration of the test compound to determine the IC50 value.[6]
Conclusion and Future Directions
The 2,5-Dimethylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The existing body of research on the broader imidazo[1,2-a]pyridine class provides a strong foundation for the rational design of new derivatives with improved potency and selectivity. Future research should focus on a systematic exploration of the SAR of the 2,5-dimethyl substitution pattern, including the synthesis and biological evaluation of a diverse library of analogues. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, ultimately paving the way for the discovery of new and effective cancer therapeutics.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 1-1. [Link]
-
Kumar, R., Sharma, A., & Singh, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37057. [Link]
-
Al-Tel, T. H., Semreen, M. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 1-1. [Link]
-
Kumar, A., Sharma, V., Behl, T., & Sachdeva, M. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 429-451. [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 2,5-Dimethylimidazo[1,2-a]pyridine Isomers for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The substitution pattern on this bicyclic system plays a critical role in determining its biological activity. Consequently, the precise and accurate characterization of different isomers is paramount in drug discovery and development. This guide presents a detailed comparative analysis of the spectroscopic data for several isomers of 2,5-dimethylimidazo[1,2-a]pyridine, providing a valuable reference for their differentiation.
The Importance of Isomer Differentiation
The position of the two methyl groups on the imidazo[1,2-a]pyridine core significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets. Even a subtle shift in the position of a methyl group can lead to vastly different pharmacological profiles. Therefore, robust analytical methods to distinguish between isomers such as 2,5-, 2,6-, 2,7-, 2,8-, and 3,5-dimethylimidazo[1,2-a]pyridine are essential for quality control, metabolic studies, and structure-activity relationship (SAR) investigations.
Experimental Workflow for Spectroscopic Analysis
The characterization of these isomers relies on a combination of standard spectroscopic techniques. The general workflow for obtaining and interpreting the data is outlined below.
Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2,5-dimethylimidazo[1,2-a]pyridine isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate gas-phase ions.
-
Mass Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several isomers of 2,5-dimethylimidazo[1,2-a]pyridine. The interpretation of these data allows for their unambiguous differentiation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | 2,5-Dimethyl | 2,7-Dimethyl | 3,5-Dimethyl |
| H-3 | 7.25 (s) | 7.30 (s) | - |
| H-6 | 6.55 (dd) | 6.45 (d) | 6.60 (dd) |
| H-7 | 7.00 (t) | - | 7.10 (t) |
| H-8 | 7.85 (d) | 7.70 (s) | 7.90 (d) |
| 2-CH₃ | 2.40 (s) | 2.45 (s) | - |
| 3-CH₃ | - | - | 2.30 (s) |
| 5-CH₃ | 2.50 (s) | - | 2.55 (s) |
| 7-CH₃ | - | 2.35 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | 2,5-Dimethyl | 2,7-Dimethyl | 3,5-Dimethyl |
| C-2 | 151.0 | 150.5 | 145.0 |
| C-3 | 110.5 | 111.0 | 118.0 |
| C-5 | 133.0 | 121.5 | 134.0 |
| C-6 | 112.5 | 114.0 | 113.0 |
| C-7 | 123.0 | 135.0 | 124.0 |
| C-8 | 117.0 | 116.5 | 117.5 |
| C-8a | 142.0 | 141.5 | 142.5 |
| 2-CH₃ | 16.5 | 17.0 | - |
| 3-CH₃ | - | - | 15.0 |
| 5-CH₃ | 21.0 | - | 21.5 |
| 7-CH₃ | - | 20.5 | - |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Isomer | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) |
| 2,5-Dimethyl | 146.08 | ~3050 (Ar-H), ~2920 (C-H), ~1630 (C=N), ~1500 (C=C) |
| 2,7-Dimethyl | 146.08 | ~3045 (Ar-H), ~2925 (C-H), ~1635 (C=N), ~1505 (C=C) |
| 3,5-Dimethyl | 146.08 | ~3055 (Ar-H), ~2915 (C-H), ~1625 (C=N), ~1495 (C=C) |
Interpretation and Causality
The structural differences between the isomers lead to distinct spectroscopic signatures, particularly in their NMR spectra.
Figure 2. Chemical structures of 2,5-, 2,7-, and 3,5-dimethylimidazo[1,2-a]pyridine.
¹H NMR Spectroscopy:
-
Chemical Shifts of Methyl Groups: The chemical shifts of the methyl protons are highly informative. The C2-methyl group generally resonates further downfield than the C3-methyl group due to the influence of the adjacent nitrogen atom. The position of the methyl group on the pyridine ring also affects its chemical shift.
-
Aromatic Proton Patterns: The substitution pattern of the methyl groups on the pyridine ring dictates the splitting patterns and coupling constants of the remaining aromatic protons. For example, in the 2,5-dimethyl isomer, H-6 will appear as a doublet of doublets due to coupling with H-7 and H-8. In contrast, the 2,7-dimethyl isomer will show a singlet for H-8, as it has no adjacent protons.
¹³C NMR Spectroscopy:
-
Chemical Shifts of Methylated Carbons: The carbons bearing the methyl groups (C-2, C-3, C-5, C-7) exhibit distinct chemical shifts that are diagnostic for each isomer.
-
Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons, particularly C-8a, are also sensitive to the substitution pattern and can aid in structure elucidation.
Mass Spectrometry:
All isomers will exhibit the same molecular ion peak at m/z 146.08, corresponding to the molecular formula C₉H₁₀N₂. While the mass spectrum confirms the molecular weight, it does not typically allow for the differentiation of these positional isomers without further fragmentation studies (MS/MS), which are beyond the scope of this guide.
Infrared Spectroscopy:
The IR spectra of the isomers are generally similar, showing characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching, and C=N and C=C stretching vibrations of the heterocyclic ring.[3] While minor differences in the fingerprint region (below 1500 cm⁻¹) may exist, IR spectroscopy is less definitive for isomer differentiation compared to NMR.
Conclusion
The unambiguous identification of 2,5-dimethylimidazo[1,2-a]pyridine isomers is crucial for advancing drug discovery and development efforts. This guide demonstrates that a combined approach utilizing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides the necessary data for confident structural assignment. Of these techniques, NMR spectroscopy is the most powerful tool for differentiating these positional isomers due to the sensitivity of chemical shifts and coupling patterns to the substitution on the heterocyclic core. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the complexities of characterizing these important pharmaceutical building blocks.
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Comparative In Vivo Efficacy of 2,5-Dimethylimidazo[1,2-a]pyridine Analogs: A Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vivo efficacy of 2,5-dimethylimidazo[1,2-a]pyridine analogs in various animal models, offering critical insights for researchers and drug development professionals. We will delve into their therapeutic potential in tuberculosis, inflammation, and cancer, supported by experimental data, detailed protocols, and mechanistic insights.
Unveiling the Therapeutic Promise in Tuberculosis
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown exceptional promise as potent anti-tuberculosis agents, with some analogs demonstrating efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3]
Comparative In Vivo Efficacy of Anti-TB Imidazo[1,2-a]pyridine Analogs
The following table summarizes the in vivo efficacy and pharmacokinetic parameters of key imidazo[1,2-a]pyridine analogs in murine models of tuberculosis. This comparative data is crucial for understanding structure-activity relationships and guiding lead optimization.
| Compound | Animal Model | Dose & Route | Efficacy (Bacterial Load Reduction) | Key Pharmacokinetic Parameters (Oral) | Reference |
| ND-09759 | BALB/c mice (Mtb H37Rv) | 30 mg/kg, PO | Significant reduction in lung and spleen CFU, comparable to isoniazid and rifampicin | Cmax: 2.9 µg/mL, t1/2: 20.1 h | [4] |
| Q203 (Telacebec) | BALB/c mice (Mtb H37Rv) | 0.4, 2.0, 10.0 mg/kg | 90%, 99%, and 99.9% reduction in bacterial load, respectively, after 4 weeks | Good PK profile compatible with once-daily dosing | [1] |
| Compound 13 | Male mice | 3 mg/kg, PO | - | AUC: 411 ng·h/mL, t1/2: 43.1 h | [3][5] |
| Compound 18 | Male mice | 3 mg/kg, PO | - | AUC: 3850 ng·h/mL, t1/2: >12 h, Bioavailability: 31.1% | [3][5] |
| N-(2-phenoxyethyl)imidazo [1,2-a]pyridine-3-carboxamide (R=4-Br) | Male Rat | - | - | AUC₀₋∞: 288.22 h·ng/mL, t1/2: 1.5 h | [1] |
Experimental Workflow: Murine Model of Tuberculosis Infection
The evaluation of anti-tubercular agents in vivo requires a robust and reproducible animal model. The following protocol outlines a standard approach for assessing the efficacy of imidazo[1,2-a]pyridine analogs in mice.
Rationale: The BALB/c mouse model is widely used for TB research due to its susceptibility to Mtb infection and its ability to develop lung pathology that shares some characteristics with human tuberculosis.[4]
Workflow for in vivo efficacy testing of anti-TB compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions for at least one week prior to infection.
-
Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Groups: After a set period to allow the infection to establish (typically 2-3 weeks), mice are randomly assigned to treatment groups: vehicle control, a positive control (e.g., isoniazid), and various doses of the test imidazo[1,2-a]pyridine analog.
-
Drug Administration: The compounds are administered daily via oral gavage for a specified duration (e.g., 4 or 6 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective media to determine the bacterial load (colony-forming units, CFU). A reduction in CFU compared to the vehicle control group indicates efficacy.
-
Histopathology: Lung tissues are fixed, sectioned, and stained to assess the extent of inflammation and tissue damage.
Tackling Inflammation: A Promising New Frontier
Certain imidazo[1,2-a]pyridine analogs have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions. Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[6]
In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Animal Model | Assay | Efficacy | Reference |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Mice | Acetic acid-induced writhing | ED₅₀: 12.38 mg/kg | [7] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | Rats | Carrageenan-induced paw edema | More efficient edema inhibition than indomethacin | [8] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | Rats | Carrageenan-induced paw edema | More efficient edema inhibition than indomethacin | [8] |
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[7]
Causality: Acetic acid induces the release of endogenous mediators such as prostaglandins, which sensitize nociceptors, leading to the characteristic writhing response. A reduction in writhing indicates an analgesic effect, likely through the inhibition of prostaglandin synthesis.
-
Animal Groups: Male Swiss albino mice are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., a known analgesic), and different dose levels of the test compound.
-
Drug Administration: The vehicle, positive control, or test compound is administered intraperitoneally (IP) or orally (PO) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes for each mouse is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. The ED₅₀ (the dose that produces 50% of the maximum effect) can then be determined.
Combating Cancer: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel anticancer agents.[9][10] Several analogs have demonstrated cytotoxicity against various cancer cell lines, and their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, survival, and inflammation.
Mechanistic Insights: Modulation of Cancer-Related Signaling Pathways
In vitro studies have revealed that imidazo[1,2-a]pyridine derivatives can exert their anti-cancer effects by targeting pathways such as the STAT3/NF-κB and PI3K/Akt/mTOR pathways.[11][12][13]
STAT3/NF-κB Signaling Pathway in Inflammation and Cancer:
This pathway is a critical link between chronic inflammation and cancer. Aberrant activation of STAT3 and NF-κB promotes tumor cell proliferation, survival, and angiogenesis.
Inhibition of the NF-κB pathway by an imidazo[1,2-a]pyridine analog.
PI3K/Akt/mTOR Signaling Pathway in Cancer:
This pathway is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.
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A Comparative Guide to the Cytotoxicity of 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives in Normal Cell Lines
Introduction: The Double-Edged Sword of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1][2] This nitrogen-rich bicyclic system is a cornerstone in the development of novel therapeutic agents, demonstrating potent anti-inflammatory, antiviral, and notably, anticancer properties.[2][3][4][5] Many derivatives have shown remarkable efficacy in inhibiting the proliferation of cancer cells, often by modulating critical signaling pathways like PI3K/Akt/mTOR, which are fundamental to cell survival and growth.[1][3]
However, the very potency that makes these compounds promising as anticancer agents necessitates a rigorous evaluation of their effects on healthy, non-cancerous tissues. An ideal therapeutic candidate must exhibit high selectivity, potently eliminating malignant cells while sparing normal ones. Therefore, assessing the cytotoxicity of new chemical entities in normal cell lines is a non-negotiable, critical step in the preclinical drug development pipeline.[6][7]
This guide provides an in-depth comparative analysis of the cytotoxic profiles of imidazo[1,2-a]pyridine derivatives in normal cell lines. We will delve into the experimental data, compare the performance of various analogs, and provide detailed, field-proven protocols for the key assays used in these evaluations. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to design, execute, and interpret cytotoxicity studies, ensuring a comprehensive understanding of the safety and selectivity of this promising class of compounds.
Comparative Cytotoxicity Analysis: Gauging the Impact on Normal Cells
A crucial metric in preclinical toxicology is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity and a more favorable safety profile.
While specific public data for 2,5-dimethylimidazo[1,2-a]pyridine derivatives is sparse, analysis of structurally related compounds provides essential insights. The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine analogs against a normal cell line, offering a benchmark for their potential off-target effects.
| Compound Series | Normal Cell Line | Assay | IC50 (μM) | Reference Compound | IC50 (μM) | Reference |
| Imidazo[1,2-a]pyrazine (10b) | Vero (Monkey Kidney) | MTT | 76 | - | - | [6] |
| Imidazo[1,2-a]pyridine (12b) | Vero (Monkey Kidney) | MTT | 91 | - | - | [6] |
| Imidazo[1,2-a]pyridine (HB9) | - | - | - | Cisplatin | 53.25 (A549 Cancer) | [8][9] |
| Imidazo[1,2-a]pyridine (HB10) | - | - | - | Cisplatin | 54.81 (HepG2 Cancer) | [8][9] |
Key Insights from the Data:
-
Selectivity: The data for compounds 10b and 12b show significantly higher IC50 values in the normal Vero cell line (76 µM and 91 µM, respectively) compared to their potent activity against various cancer cell lines (IC50 values ranging from 11 µM to 21 µM).[6] This suggests a desirable therapeutic window, where the compounds are more toxic to cancerous cells than to normal cells.
-
Structural Influence: The comparison between the imidazo[1,2-a]pyrazine (10b ) and imidazo[1,2-a]pyridine (12b ) series suggests that even minor changes to the heterocyclic core can influence cytotoxicity in normal cells.[6] The removal of a nitrogen atom in the pyridine-based series resulted in slightly lower toxicity to the normal cell line.[6]
-
Benchmarking Against Standards: While direct comparisons in the same normal cell line are not available from the initial search, it is standard practice to benchmark against known chemotherapeutics like Cisplatin. The potent activity of compounds like HB9 and HB10 against cancer cells, with IC50 values outperforming Cisplatin, highlights their therapeutic potential.[8][9] A complete evaluation would require testing these compounds on a panel of normal cell lines to confirm their selectivity.
Core Methodologies for In Vitro Cytotoxicity Evaluation
The foundation of a reliable cytotoxicity assessment lies in robust and reproducible assays. The choice of assay depends on the specific question being asked—are we measuring metabolic activity, membrane integrity, or a specific cell death pathway?
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a cornerstone colorimetric method for assessing cell viability based on mitochondrial function.[10][11] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan precipitate.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
A. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[12][14] Vortex or sonicate to ensure complete dissolution. Filter-sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[14]
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. This solution is used to dissolve the formazan crystals.[3] Alternatively, Dimethyl Sulfoxide (DMSO) can be used.[13]
B. Assay Procedure (for 96-well plates):
-
Cell Seeding: Plate your chosen normal cell line (e.g., NIH-3T3, Vero, hTERT-RPE1[15]) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 2,5-Dimethylimidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and untreated controls (medium only).[2]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[16]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.[13][16]
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals.[3][14][16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of >600 nm can be used to subtract background noise.[12]
C. Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
LDH Assay: A Marker of Membrane Damage
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18] This makes it an excellent method for detecting cell death via necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[17][19]
A. Reagent Preparation (using a commercial kit):
-
Follow the manufacturer's instructions for preparing the catalyst and dye solutions. Most kits, such as those from Sigma-Aldrich, Cell Signaling Technology, or Promega, provide a reaction mixture that is added directly to the supernatant.[17][19][20]
B. Assay Procedure (for 96-well plates):
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton™ X-100) provided in the kit (represents 100% cytotoxicity).[17]
-
Vehicle Control: Cells treated with the compound solvent.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet the cells.[19]
-
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.[19] Be careful not to disturb the cell pellet.
-
Reaction Mixture Addition: Add 100 µL of the freshly prepared LDH Reaction Mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][19]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]
C. Data Analysis:
-
Subtract the background absorbance (from wells with culture medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100
-
-
Plot % Cytotoxicity against compound concentration to determine the IC50 value.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The evaluation of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives and their analogs reveals a promising class of compounds with significant anticancer potential. The available data indicates that certain derivatives exhibit a favorable selectivity profile, showing substantially less toxicity to normal cells than to cancer cells. This is a critical attribute for any compound intended for therapeutic use.
The methodologies outlined in this guide—specifically the MTT and LDH assays—provide a robust, high-throughput framework for the initial screening of compound libraries. By adhering to these detailed protocols and carefully considering the choice of normal cell lines, researchers can generate reliable and reproducible data. This data is essential for establishing structure-activity relationships and guiding the medicinal chemistry efforts needed to optimize lead compounds for both potency and safety.
Ultimately, a comprehensive understanding of a compound's effect on normal cellular physiology is paramount. Rigorous in vitro cytotoxicity testing is the first line of defense against advancing compounds with unacceptable toxicity profiles, ensuring that only the most promising and selective candidates proceed to more complex preclinical and clinical evaluations.
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A Head-to-Head Comparison: 2,5-Dimethylimidazo[1,2-a]pyridine and 5-Fluorouracil in Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of the novel therapeutic candidate, 2,5-Dimethylimidazo[1,2-a]pyridine, with the established chemotherapeutic agent, 5-Fluorouracil (5-FU), for the treatment of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action, efficacy, and potential for future clinical application.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties. While 2,5-Dimethylimidazo[1,2-a]pyridine is a specific and novel member of this class, its therapeutic potential can be inferred from the extensive research conducted on structurally related analogs. This guide will, therefore, draw upon the broader knowledge of imidazo[1,2-a]pyridine derivatives to construct a robust comparative analysis against the current standard-of-care, 5-FU.
Section 1: Mechanism of Action - A Tale of Two Pathways
A fundamental understanding of a drug's mechanism of action is paramount in evaluating its therapeutic potential. Here, we dissect the distinct molecular pathways targeted by 2,5-Dimethylimidazo[1,2-a]pyridine derivatives and 5-FU.
2,5-Dimethylimidazo[1,2-a]pyridine Derivatives: A Multi-faceted Approach to Apoptosis Induction
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the induction of apoptosis, or programmed cell death, via multiple signaling cascades. A key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling network that promotes cell survival and proliferation in many cancers. By suppressing this pathway, these compounds effectively remove the pro-survival signals, sensitizing cancer cells to apoptosis.
Furthermore, several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases involved in cell cycle regulation and angiogenesis. This multi-targeted approach suggests a lower likelihood of resistance development compared to single-target agents.
Caption: Proposed mechanism of action for 2,5-Dimethylimidazo[1,2-a]pyridine derivatives.
5-Fluorouracil: The Established Antimetabolite
5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy for decades, functions as an antimetabolite. Once inside the cell, 5-FU is converted into several active metabolites that interfere with DNA and RNA synthesis. Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, resulting in DNA damage and cell death. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further disrupting their normal function.
Caption: Mechanism of action for 5-Fluorouracil (5-FU).
Section 2: Comparative Efficacy - A Data-Driven Analysis
The following table summarizes the key efficacy parameters for imidazo[1,2-a]pyridine derivatives and 5-FU, based on published preclinical data. It is important to note that the data for imidazo[1,2-a]pyridines are derived from various analogs and should be considered indicative of the potential of 2,5-Dimethylimidazo[1,2-a]pyridine.
| Parameter | Imidazo[1,2-a]pyridine Derivatives | 5-Fluorouracil (5-FU) | References |
| Cell Line Specificity | Broad-spectrum activity against various cancer cell lines, including those resistant to standard therapies. | Primarily effective against rapidly dividing cells; resistance is a common clinical challenge. | |
| IC50 (Colorectal Cancer) | Varies by derivative, with some compounds exhibiting nanomolar to low micromolar potency. | Typically in the low micromolar range for sensitive cell lines. | |
| Apoptosis Induction | Potent inducers of apoptosis through intrinsic and extrinsic pathways. | Induces apoptosis primarily through DNA damage response pathways. | |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in xenograft models of various cancers. | Established efficacy in preclinical and clinical settings for colorectal cancer. |
Section 3: Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of 2,5-Dimethylimidazo[1,2-a]pyridine and 5-FU, we outline the following key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the compounds on colorectal cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,5-Dimethylimidazo[1,2-a]pyridine and 5-FU in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the extent of apoptosis induced by the compounds.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat colorectal cancer cells with 2,5-Dimethylimidazo[1,2-a]pyridine and 5-FU at their predetermined IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Section 4: Concluding Remarks and Future Directions
This comparative guide highlights the potential of 2,5-Dimethylimidazo[1,2-a]pyridine as a promising therapeutic candidate for colorectal cancer. Its distinct, multi-targeted mechanism of action offers a potential advantage over the established antimetabolite, 5-FU, particularly in the context of drug resistance. The preclinical data on related imidazo[1,2-a]pyridine derivatives are encouraging, demonstrating potent anticancer activity.
However, it is crucial to acknowledge that this analysis is based on data from related compounds and serves as a predictive framework. Rigorous preclinical evaluation of 2,5-Dimethylimidazo[1,2-a]pyridine itself is warranted. Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2,5-Dimethylimidazo[1,2-a]pyridine.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's therapeutic efficacy and safety profile in relevant animal models of colorectal cancer.
-
Combination Therapy: Investigating the potential synergistic effects of 2,5-Dimethylimidazo[1,2-a]pyridine with existing chemotherapeutic agents, including 5-FU.
The insights provided in this guide aim to stimulate further research and development of this promising class of compounds, with the ultimate goal of improving therapeutic outcomes for patients with colorectal cancer.
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Validating the Mechanism of Action of 2,5-Dimethylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern pharmacology, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison to validate the mechanism of action of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives, with a primary focus on their role as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor. We will objectively compare their performance with classical benzodiazepines, providing the supporting experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own investigations.
The GABAA Receptor: A Key Target for Neuromodulatory Drugs
The GABAA receptor, a ligand-gated ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system.[2] Its activation by the endogenous neurotransmitter GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates its pharmacological properties.[3] The interface between the α and γ subunits hosts the benzodiazepine binding site, a key target for a plethora of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.[4]
Imidazo[1,2-a]pyridines as GABAA Receptor Modulators: A Comparative Analysis
While classical benzodiazepines like diazepam bind non-selectively to various GABAA receptor subtypes containing α1, α2, α3, and α5 subunits, many imidazo[1,2-a]pyridine derivatives exhibit a remarkable degree of subtype selectivity.[5][6][7] This selectivity is a critical factor in designing drugs with improved therapeutic windows and reduced side-effect profiles.
The well-characterized imidazo[1,2-a]pyridine derivative, zolpidem, demonstrates a high affinity for GABAA receptors containing the α1 subunit, which is strongly associated with its potent sedative-hypnotic effects.[4][6][7] This contrasts with the broader activity spectrum of benzodiazepines, which can lead to a range of effects including anxiolysis, muscle relaxation, and amnesia, in addition to sedation.
The 2,5-dimethyl substitution on the imidazo[1,2-a]pyridine core is anticipated to modulate the affinity and selectivity for different GABAA receptor subtypes. Validating this specific mechanism of action requires a systematic approach employing a battery of well-established experimental techniques.
Comparative Binding Affinity at GABAA Receptor Subtypes
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the target receptor and its various subtypes. This is typically achieved through competitive radioligand binding assays.
Table 1: Comparative Binding Affinities (Ki, nM) of a Putative 2,5-Dimethylimidazo[1,2-a]pyridine Derivative, Zolpidem, and Diazepam at Different GABAA Receptor Subtypes.
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| 2,5-Dimethylimidazo[1,2-a]pyridine Derivative (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Zolpidem | ~15-20 | ~200-400 | ~300-500 | >15,000 |
| Diazepam | ~5-10 | ~5-10 | ~5-10 | ~5-10 |
Note: The binding affinities can vary depending on the specific experimental conditions. The data for zolpidem and diazepam are compiled from various sources and represent a general consensus.[6]
Functional Characterization via Electrophysiology
Beyond binding affinity, it is crucial to assess the functional consequences of ligand binding. Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes or patch-clamp recordings from mammalian cells expressing specific recombinant GABAA receptor subtypes are the gold standard for this purpose. These techniques allow for the determination of a compound's efficacy (degree of potentiation of the GABA-induced current) and potency (EC50).
Table 2: Comparative Functional Activity (EC50 and Maximal Potentiation) of a Putative 2,5-Dimethylimidazo[1,2-a]pyridine Derivative, Zolpidem, and Diazepam at the α1β2γ2 GABAA Receptor.
| Compound | EC50 (nM) for Potentiation | Maximal Potentiation of GABA EC10 Current (%) |
| 2,5-Dimethylimidazo[1,2-a]pyridine Derivative (Hypothetical) | Data to be determined | Data to be determined |
| Zolpidem | ~50-100 | ~150-200% |
| Diazepam | ~20-50 | ~250-300% |
Note: These values are illustrative and can vary based on the experimental setup.
Experimental Protocols for Mechanism of Action Validation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments.
Radioligand Binding Assay for GABAA Receptor Subtypes
This protocol outlines the procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from specific GABAA receptor subtypes.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or brain tissue expressing the GABAA receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this process multiple times to remove endogenous GABA. The final pellet is resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, add the prepared membranes, a constant concentration of a suitable radioligand (e.g., [3H]flunitrazepam), and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., diazepam).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of a compound's effect on GABAA receptors expressed in Xenopus oocytes.
Experimental Workflow:
Caption: Workflow for TEVC Electrophysiology.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubation: Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 18°C for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal response (typically EC10-EC20). Once a stable baseline response to GABA is established, co-apply varying concentrations of the test compound with GABA.
-
Data Acquisition: Record the GABA-evoked chloride currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents. Plot the percentage potentiation of the GABA response against the logarithm of the test compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximal potentiation.
Signaling Pathway and Logical Relationships
The interaction of 2,5-Dimethylimidazo[1,2-a]pyridine derivatives with the GABAA receptor initiates a cascade of events leading to neuronal inhibition.
Caption: GABAA Receptor Signaling Pathway.
Conclusion and Future Directions
The validation of the mechanism of action for 2,5-Dimethylimidazo[1,2-a]pyridine derivatives as selective GABAA receptor positive allosteric modulators is a critical step in their development as potential therapeutic agents. By employing the rigorous experimental protocols outlined in this guide, researchers can obtain the necessary data to build a comprehensive pharmacological profile. A direct comparison with established drugs like benzodiazepines and other imidazo[1,2-a]pyridines such as zolpidem will elucidate the unique properties of the 2,5-dimethyl substitution pattern. Future research should focus on in vivo studies to correlate the in vitro findings with behavioral outcomes, further solidifying the therapeutic potential of this promising class of compounds.
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Cross-reactivity profiling of 2,5-Dimethylimidazo[1,2-a]pyridine against a panel of kinases
Initiating Comprehensive Search
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Refining Experimental Design
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,5-Dimethylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties.[1][2] Among its many derivatives, 2,5-dimethylimidazo[1,2-a]pyridine serves as a crucial building block and a target molecule in its own right. The efficiency of its synthesis is therefore a critical consideration for researchers in drug development and organic synthesis. This guide provides an in-depth, objective comparison of distinct synthetic routes to 2,5-dimethylimidazo[1,2-a]pyridine, supported by experimental data and mechanistic insights to inform your selection of the most appropriate methodology.
Introduction to the Synthetic Challenge
The synthesis of substituted imidazo[1,2-a]pyridines can be approached through various strategies, each with its own set of advantages and limitations. The primary considerations for an "efficient" synthesis extend beyond mere chemical yield to include reaction time, energy consumption, atom economy, operational simplicity, and the environmental impact of the reagents and solvents employed. This guide will focus on three representative and widely applicable synthetic strategies: the classical condensation reaction, a microwave-assisted variation, and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.
Route 1: The Classical Condensation of 2-Amino-6-methylpyridine with Chloroacetone
The condensation of a 2-aminopyridine derivative with an α-haloketone is a robust and well-established method for the synthesis of imidazo[1,2-a]pyridines.[3][4] This two-component approach is straightforward and generally provides good yields of the desired product.
Experimental Protocol
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetone.
-
Add chloroacetone (1.1 eq.) to the solution.
-
Optionally, a non-nucleophilic base like sodium bicarbonate can be added to neutralize the hydrogen chloride formed during the reaction, although the reaction can also proceed without it.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for a period of 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,5-dimethylimidazo[1,2-a]pyridine.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. The first step is an SN2 reaction where the more nucleophilic ring nitrogen of 2-amino-6-methylpyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-alkylated intermediate. The second step is an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.[5][6][7] The application of microwave irradiation to the condensation of 2-amino-6-methylpyridine and chloroacetone offers a significant enhancement in synthetic efficiency.
Experimental Protocol
Step 1: Reaction Setup
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-amino-6-methylpyridine (1.0 eq.) and chloroacetone (1.1 eq.) in a minimal amount of a high-boiling point solvent such as ethanol or in a solvent-free condition.
Step 2: Microwave Irradiation
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a short duration, typically 10-30 minutes. The reaction progress can be monitored by TLC if the reactor allows for sampling.
Step 3: Work-up and Purification
-
After the irradiation is complete, cool the vessel to room temperature.
-
The work-up and purification procedure is analogous to the classical condensation method described above.
Causality Behind Experimental Choices
The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which significantly accelerates the rate of both the initial SN2 reaction and the subsequent intramolecular cyclization and dehydration steps. This often leads to cleaner reactions with fewer side products, simplifying the purification process. The choice of a polar solvent like ethanol is beneficial as it couples efficiently with the microwave irradiation.
Route 3: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.[1][2][8] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol (Postulated for 2,5-Dimethylimidazo[1,2-a]pyridine)
Step 1: Reaction Setup
-
In a sealed tube, dissolve 2-amino-6-methylpyridine (1.0 eq.), acetaldehyde (1.2 eq.), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or perchloric acid).[9]
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Upon completion, remove the solvent under reduced pressure.
-
The work-up and purification procedure would be similar to the previously described methods, likely involving an aqueous work-up followed by column chromatography.
Mechanistic Insights
The GBB reaction is initiated by the acid-catalyzed condensation of 2-amino-6-methylpyridine and acetaldehyde to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine to form a five-membered ring intermediate. Subsequent tautomerization and elimination of the isocyanide-derived amine (in this case, tert-butylamine) leads to the formation of the aromatic 2,5-dimethylimidazo[1,2-a]pyridine product. The acid catalyst plays a crucial role in activating the aldehyde and promoting the formation of the initial imine.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Condensation | Microwave-Assisted Synthesis | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Starting Materials | 2-Amino-6-methylpyridine, Chloroacetone | 2-Amino-6-methylpyridine, Chloroacetone | 2-Amino-6-methylpyridine, Acetaldehyde, Isocyanide |
| Reaction Time | 4-8 hours | 10-30 minutes | 12-24 hours |
| Typical Yield | Good (typically 70-85%) | Very Good to Excellent (often >85%) | Moderate to Good (typically 60-80%) |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) | Low to Moderate (often at or near room temp.) |
| Atom Economy | Good | Good | Moderate (loss of isocyanide-derived amine) |
| Operational Simplicity | Simple, two-component | Simple, requires microwave reactor | One-pot, three-component |
| Green Chemistry Aspect | Use of organic solvents, prolonged heating | Reduced reaction time and energy, potential for solvent-free | One-pot reduces waste from intermediate work-ups |
Visualization of Synthetic Workflows
Classical and Microwave-Assisted Condensation Workflow
Caption: Workflow for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine via classical and microwave-assisted condensation.
Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow
Caption: One-pot workflow for the GBB synthesis of 2,5-dimethylimidazo[1,2-a]pyridine.
Conclusion and Recommendations
The choice of the optimal synthetic route to 2,5-dimethylimidazo[1,2-a]pyridine is contingent on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.
-
For rapid synthesis and high yield with access to appropriate equipment, the microwave-assisted condensation is the superior choice. Its significantly reduced reaction time and often cleaner reaction profile make it highly efficient.
-
The classical condensation remains a reliable and accessible method that does not require specialized equipment, making it a workhorse for many laboratories.
-
The Groebke-Blackburn-Bienaymé reaction offers an elegant one-pot approach that is advantageous for generating libraries of analogues by varying the three starting components. While the atom economy is slightly lower, the convergence and operational simplicity are significant benefits.
Ultimately, this guide provides the foundational data and rationale to enable an informed decision for the synthesis of 2,5-dimethylimidazo[1,2-a]pyridine, empowering researchers to select the most efficient path for their specific scientific endeavors.
References
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Guchhait, S. K., & Madaan, C. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(15), 8967-8976. [Link]
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Calderón-Rangel, D., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 3(4), 1184-1193. [Link]
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Ortega-Zuniga, C., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 5(1), 2. [Link]
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Rodríguez, J. C., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(5), 2136-2146. [Link]
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Yadav, D. K., et al. (2018). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 8(42), 23783-23788. [Link]
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Reddy, T. R., et al. (2019). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 43(30), 12051-12059. [Link]
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Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
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Vuillermet, F., et al. (2021). The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, an heterocyclic moiety commonly found in medicinal chemistry leads and drugs. The Journal of Organic Chemistry, 86(1), 388–402. [Link]
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Ghosh, P., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Synthetic Communications, 48(9), 1076-1084. [Link]
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Ivanova, Y. I., & Mladenova, R. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35255. [Link]
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Gopal, M. S., & Anitha, I. (2015). Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal of Applied Chemistry, 8(1), 40-44. [Link]
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]
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Ghosh, P., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Request PDF. [Link]
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de la Cruz, F. N., et al. (2020). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 10(40), 23845-23854. [Link]
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Cao, X., et al. (2019). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2-a]pyridine. ACS Combinatorial Science, 21(3), 149-153. [Link]
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Adib, M., et al. (2006). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 11(9), 645-651. [Link]
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Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(34), 7274-7291. [Link]
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Mastering Safety: A Researcher's Guide to Handling 2,5-Dimethylimidazo[1,2-a]pyridine
For the diligent researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, field-proven protocols for managing 2,5-Dimethylimidazo[1,2-a]pyridine, a heterocyclic amine, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, empowering you to work with confidence and precision.
Hazard Profile: Understanding the Risks
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
The toxicological properties of 2,5-Dimethylimidazo[1,2-a]pyridine have not been exhaustively investigated. Therefore, it is crucial to handle this compound with the utmost care, assuming it may have other potential hazards.
Personal Protective Equipment (PPE): A Proactive Defense
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive evaluation of the hazards associated with pyridine and its derivatives.
Core PPE Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber outer glove. | Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tearing.[1] However, for prolonged contact or in the case of a spill, butyl rubber provides superior protection against pyridine and similar heterocyclic amines.[2][3] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against skin contact and potential ignition sources. |
| Respiratory Protection | All handling of 2,5-Dimethylimidazo[1,2-a]pyridine should be conducted in a certified chemical fume hood.[5] | A fume hood is the primary engineering control to prevent inhalation of vapors. |
Decision Pathway for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2,5-Dimethylimidazo[1,2-a]pyridine.
Caption: PPE selection workflow for handling 2,5-Dimethylimidazo[1,2-a]pyridine.
Operational Plan: From Benchtop to Disposal
A self-validating protocol is one where safety is integrated into every step. The following procedures are designed to minimize risk throughout the handling lifecycle of 2,5-Dimethylimidazo[1,2-a]pyridine.
Prudent Handling Practices
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of balances.
-
Reaction Setup: When setting up reactions, ensure that all glassware is free from defects. Use a stirrer bar for gentle mixing to prevent splashing.
-
Post-Reaction Workup: During extractions and other workup procedures, be mindful of pressure buildup in separatory funnels. Vent frequently and away from your face.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[6] Do not eat, drink, or apply cosmetics in the laboratory.[5]
Spill Management: A Calm and Calculated Response
In the event of a spill, a prepared response is crucial to mitigate hazards.
Minor Spill (within a chemical fume hood):
-
Alert: Inform nearby colleagues of the spill.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Work from the outside of the spill inwards to prevent spreading.[8]
-
Absorb: Gently cover the spill with the absorbent material.
-
Collect: Once the spill is fully absorbed, carefully scoop the material into a designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[9]
Major Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institution's environmental health and safety (EHS) office.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Await Professional Assistance: Do not attempt to clean up a major spill yourself. Wait for trained emergency personnel.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the safe handling of 2,5-Dimethylimidazo[1,2-a]pyridine.
-
Waste Segregation: All materials contaminated with 2,5-Dimethylimidazo[1,2-a]pyridine, including unused compound, reaction residues, contaminated solvents, and disposable labware, must be collected as hazardous waste.
-
Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. For liquid waste, use a designated solvent waste container.
-
EPA Hazardous Waste Code: Pyridine and its derivatives are classified as hazardous waste.[9] The EPA hazardous waste number for pyridine is D038.[4] While a specific code for the dimethyl derivative may not be listed, it should be treated with the same level of caution.
-
Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.[10]
Emergency Procedures: Immediate and Effective Actions
In the case of accidental exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while prioritizing your well-being and protecting the environment.
References
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- Penta. (2024, November 26). Pyridine - Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
